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  • Product: 2-(5-methyl-1H-pyrazol-1-yl)pyridine
  • CAS: 1207839-94-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Applications of 2-(5-methyl-1H-pyrazol-1-yl)pyridine

Executive Summary The compound 2-(5-methyl-1H-pyrazol-1-yl)pyridine (CAS No. 1207839-94-8) represents a highly versatile bidentate ligand and pharmaceutical building block[1]. Characterized by its unique pyrazolylpyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(5-methyl-1H-pyrazol-1-yl)pyridine (CAS No. 1207839-94-8) represents a highly versatile bidentate ligand and pharmaceutical building block[1]. Characterized by its unique pyrazolylpyridine scaffold, it serves as a critical intermediate in the development of bioactive small molecules, including potential epigenetic modulators such as histone demethylase inhibitors[2]. This whitepaper provides a rigorous examination of its structural properties, synthetic methodologies, and validation protocols, designed for researchers and drug development professionals.

Chemical Profiling & Structural Properties

The structural architecture of 2-(5-methyl-1H-pyrazol-1-yl)pyridine consists of a pyridine ring covalently bonded to a 5-methylpyrazole moiety at the 2-position. This configuration creates a sterically tuned, electron-rich environment capable of forming stable coordination complexes with transition metals.

Quantitative Chemical Data

Table 1: Physicochemical Properties of 2-(5-methyl-1H-pyrazol-1-yl)pyridine

PropertyValueCausality / Significance
CAS Number 1207839-94-8[3]Unique identifier for regulatory and procurement tracking.
Molecular Formula C9H9N3Indicates a highly nitrogenous framework ideal for hydrogen bonding.
Molecular Weight 159.19 g/mol [1]Low molecular weight ensures high ligand efficiency in drug design.
Purity Standard ≥95%[4]Essential for reproducible catalytic and biological assays.
Ligand Type Bidentate (N,N')N-atoms from both rings participate in robust metal chelation.

Mechanistic Synthesis & Workflow

The synthesis of 2-(5-methyl-1H-pyrazol-1-yl)pyridine typically involves a condensation or cross-coupling reaction. The most robust method utilizes the reaction of 2-hydrazinylpyridine with an appropriate 1,3-dicarbonyl equivalent (e.g., 4,4-dimethoxy-2-butanone) or through Ullmann/Buchwald-Hartwig C-N cross-coupling of 2-bromopyridine with 5-methyl-1H-pyrazole.

The choice of cross-coupling over simple condensation is often driven by the need to control regioselectivity, as 5-methylpyrazole can tautomerize, potentially leading to a mixture of 3-methyl and 5-methyl isomers.

SynthesisWorkflow Start Reagents: 2-Bromopyridine + 5-Methyl-1H-pyrazole Catalyst Catalytic System: CuI / Ligand / Base (Ullmann-type) Start->Catalyst Reaction C-N Cross-Coupling 110°C, DMF, 24h Catalyst->Reaction Purification Workup & Purification: Silica Gel Chromatography Reaction->Purification Product Target Compound: 2-(5-methyl-1H-pyrazol-1-yl)pyridine Purification->Product Validation Validation: NMR, LC-MS (Purity ≥95%) Product->Validation

Caption: Regioselective C-N cross-coupling synthesis workflow for 2-(5-methyl-1H-pyrazol-1-yl)pyridine.

Pharmacological & Application Potential

Substituted pyrazolylpyridines are heavily utilized in the synthesis of pharmaceutical salts and bioactive compounds[2]. The nitrogen-rich core allows for favorable interactions with metalloenzymes. Notably, derivatives of this scaffold have been investigated in patent literature for their role as histone demethylase inhibitors, which are crucial in epigenetic cancer therapies[2]. The ability to form stable salts with both inorganic (e.g., HCl, H2SO4) and organic acids ensures versatile formulation properties[5].

Experimental Protocol: Synthesis and Self-Validating Quality Control

To ensure scientific integrity, the following protocol integrates synthesis with immediate orthogonal validation steps.

Step 1: Reaction Setup (Inert Atmosphere)

  • Action: Charge a flame-dried Schlenk flask with 2-bromopyridine (1.0 eq), 5-methyl-1H-pyrazole (1.2 eq), CuI (0.1 eq), trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 eq), and K2CO3 (2.0 eq).

  • Causality: The diamine ligand solubilizes the copper catalyst and accelerates the reductive elimination step, while K2CO3 deprotonates the pyrazole to facilitate transmetalation.

Step 2: Execution

  • Action: Add anhydrous DMF, degas via three freeze-pump-thaw cycles, and heat to 110°C for 24 hours.

  • Causality: Degassing prevents catalyst oxidation (Cu(I) to Cu(II)), ensuring maximum turnover frequency.

Step 3: Workup and Isolation

  • Action: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Step 4: Self-Validating Quality Control

  • Action: Perform 1H-NMR and 13C-NMR.

  • Validation: The presence of a distinct singlet integrating to 3H around δ 2.3-2.6 ppm confirms the methyl group, while the coupling constants of the pyrazole protons will confirm the 5-methyl regiochemistry over the 3-methyl isomer. LC-MS must confirm the M+H peak at m/z 160.2[4].

References

  • NextSDS. "2-(5-methyl-1H-pyrazol-1-yl)pyridine — Chemical Substance". Available at: [Link]

  • Accela ChemBio Inc. "Product Information: 2-(5-methyl-1H-pyrazol-1-yl)pyridine". Available at: [Link]

  • Google Patents / USPTO. "Histone Demethylase Inhibitors" (Application No. 61/784,414). Available at:[Link]

Sources

Exploratory

Targeting JmjC-Domain Histone Demethylases: Mechanism of Action and Experimental Workflows for 2-(5-Methyl-1H-pyrazol-1-yl)pyridine Derivatives

Executive Summary Epigenetic dysregulation is a fundamental driver of oncogenesis. Among the primary epigenetic modulators, Jumonji C (JmjC)-domain-containing histone demethylases (KDMs) have emerged as highly actionable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Epigenetic dysregulation is a fundamental driver of oncogenesis. Among the primary epigenetic modulators, Jumonji C (JmjC)-domain-containing histone demethylases (KDMs) have emerged as highly actionable therapeutic targets[1]. Overexpression of the KDM4 (JMJD2) and KDM5 (JARID1) families is frequently observed in prostate, breast, and lung carcinomas[2].

As a Senior Application Scientist, I frequently guide drug discovery teams through the optimization of KDM inhibitors. One of the most promising chemical scaffolds to emerge in recent years is the 2-(5-methyl-1H-pyrazol-1-yl)pyridine derivative class[3]. This technical guide dissects the mechanism of action (MoA) of these compounds, details their structure-activity relationships (SAR), and provides self-validating experimental workflows for preclinical evaluation.

Mechanistic Foundation: The Causality of Chelation

JmjC KDMs are metalloenzymes that rely on molecular oxygen, iron (Fe2+), and the co-substrate 2-oxoglutarate (2-OG) to catalyze the oxidative demethylation of lysine residues on histone tails (e.g., H3K9, H3K4)[1]. The catalytic cycle involves the oxidative decarboxylation of 2-OG to succinate and CO2, coupled with the hydroxylation of the methyl-lysine, which spontaneously decomposes to release formaldehyde.

The 2-(5-methyl-1H-pyrazol-1-yl)pyridine scaffold is rationally designed to act as a competitive inhibitor of 2-OG[4].

The "Why" Behind the Structure: The spatial arrangement of the nitrogen atoms in the pyridine and pyrazole rings allows for optimal bidentate chelation of the active site Fe2+ ion. When functionalized with a carboxylic acid (or bioisostere) at the 4-position of the pyridine ring, the molecule forms a tridentate interaction network. This perfectly mimics the binding geometry of 2-OG while competitively excluding it from the active site[2]. Furthermore, the 5-methyl group on the pyrazole ring provides critical steric bulk that occupies a specific hydrophobic pocket adjacent to the iron center, enhancing the drug's selectivity against other 2-OG-dependent oxygenases[3].

Mechanism KDM JmjC KDM Active Site (Fe2+) OG 2-Oxoglutarate (2-OG) KDM->OG Endogenous Binding Substrate Methylated Histone (e.g., H3K9me3) OG->Substrate Catalytic Oxidation Demethylated Demethylated Histone + Succinate + CO2 Substrate->Demethylated Normal Pathway Inhibitor 2-(5-methyl-1H-pyrazol-1-yl)pyridine Derivative Inhibitor->KDM Bidentate/Tridentate Chelation Inhibitor->OG Competitive Displacement

Competitive displacement of 2-OG by pyrazolylpyridine derivatives at the JmjC KDM active site.

Quantitative Data: Target Selectivity and Potency

Translating biochemical affinity into cellular efficacy requires careful structural tuning. Because the active carboxylic acid derivatives are often highly polar, they suffer from poor cellular permeability. To circumvent this, researchers utilize ester prodrug strategies, allowing the compound to cross the lipid bilayer before being hydrolyzed by intracellular esterases into the active moiety[1].

Table 1: Representative Pharmacological Profile of Pyrazolylpyridine Derivatives

Compound Class / ModificationTarget EnzymeAssay TypeReadoutRepresentative IC50 / EC50
4-Carboxy-PyrazolylpyridineKDM4C (JMJD2C)BiochemicalTR-FRET10 - 100 nM
4-Carboxy-PyrazolylpyridineKDM5B (JARID1B)BiochemicalAlphaScreen50 - 200 nM
Ester Prodrug VariantKDM4/5Cellular (ZR-75-1)H3K4me3 / H3K9me3 WB< 1 µM

Experimental Workflows: Self-Validating Systems

As an application scientist, I emphasize that every protocol must have built-in validation. A biochemical assay without orthogonal cellular validation is a recipe for false positives. Below are the definitive workflows for evaluating these inhibitors.

Workflow 1: In Vitro Demethylase Activity Assay (TR-FRET)

Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference, a common artifact in high-throughput screening of heterocyclic compounds.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA, 50 µM L-ascorbic acid, 10 µM Fe(II)SO4, and 1 µM 2-OG).

    • Causality Note: Ascorbic acid is strictly required to maintain iron in the Fe2+ state; spontaneous oxidation to Fe3+ will permanently inactivate the enzyme.

  • Compound Titration: Perform an 11-point serial dilution (1:3) of the 2-(5-methyl-1H-pyrazol-1-yl)pyridine derivative in 100% DMSO. Dispense into a 384-well plate. Ensure final DMSO concentration is ≤1% to prevent enzyme denaturation.

  • Enzyme-Substrate Addition: Add recombinant KDM4C and biotinylated H3K9me3 peptide substrate. Incubate for 30 minutes at room temperature to allow for competitive binding against 2-OG.

  • Quenching and Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-H3K9me2 antibody (recognizing the demethylated product) and Streptavidin-APC.

    • Causality Note: The EDTA in the detection buffer chelates Fe2+, instantly quenching the catalytic reaction and stabilizing the readout.

  • Data Analysis: Calculate IC50 values using a 4-parameter logistic curve fit based on the 665nm/615nm emission ratio.

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Enzymatic Reaction (KDM4C + Peptide + Fe2+ + 2-OG) Step1->Step2 Incubate 30 min Step3 3. Quenching & Detection (TR-FRET: Eu-Ab + SA-APC) Step2->Step3 Add EDTA to Quench Step4 4. Data Analysis (IC50 Calculation) Step3->Step4 Read at 615nm & 665nm

Step-by-step in vitro workflow for quantifying KDM inhibition using TR-FRET technology.

Workflow 2: Cellular Target Engagement (Western Blotting)

Why this step? Biochemical potency does not guarantee cellular efficacy due to membrane impermeability. We must measure the accumulation of the hypermethylated substrate (e.g., H3K9me3) in a relevant cell line to confirm intracellular target engagement[1].

  • Cell Culture: Seed ZR-75-1 breast cancer cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the ester prodrug derivative at varying concentrations (0.1 µM to 10 µM) for 48 hours.

    • Self-Validation: Always run an inactive structural analog and a vehicle (DMSO) control to establish baseline methylation.

  • Histone Extraction: Lyse cells using a hypotonic buffer to isolate nuclei, followed by acid extraction (0.2N HCl) to selectively precipitate highly basic histone proteins.

  • Immunoblotting: Resolve histones via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against H3K9me3 (target) and total Histone H3 (loading control).

  • Densitometry: Quantify the H3K9me3 / Total H3 ratio. A successful inhibitor will show a dose-dependent increase in the H3K9me3 signal, proving intracellular KDM inhibition.

Translational Implications

The development of 2-(5-methyl-1H-pyrazol-1-yl)pyridine derivatives represents a significant leap in epigenetic pharmacology. By successfully outcompeting 2-OG at the JmjC active site, these compounds restore normal histone methylation patterns, effectively silencing oncogenic transcription programs[5]. Moving forward, the primary challenge for drug development professionals will be optimizing the pharmacokinetic profiles of these agents—balancing the polarity required for Fe2+ chelation with the lipophilicity needed for deep solid tumor penetration.

References

  • Source: Google Patents (Celgene Quanticel Research)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Googleapis.com (European Patent Office)
  • (12) United States Patent (10) Patent No.
  • Histone Demethylase Inhibitors (Patent Application)

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(5-methyl-1H-pyrazol-1-yl)pyridine

Introduction 2-(5-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile coordination properties of its pyridine and pyrazole moieties. Nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(5-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile coordination properties of its pyridine and pyrazole moieties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. By analyzing the chemical shifts, coupling constants, and multiplicities of the ¹H and ¹³C spectra, one can confirm the connectivity and electronic environment of each atom within the molecule. This guide offers an in-depth interpretation of the expected NMR spectra, grounded in the fundamental principles of NMR and supported by data from analogous structures.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 2-(5-methyl-1H-pyrazol-1-yl)pyridine. These predictions are based on the analysis of structurally similar compounds, such as 2-(1H-pyrazol-1-yl)pyridine, and established additive rules for substituents on aromatic rings. The spectra are predicted for a standard solution in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for 2-(5-methyl-1H-pyrazol-1-yl)pyridine (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6' (Pyridine)8.55 - 8.65Doublet of doublets (dd)~4.8, 1.8
H-4' (Pyridine)7.75 - 7.85Triplet of doublets (td)~7.7, 1.8
H-3' (Pyridine)7.65 - 7.75Doublet (d)~8.1
H-3 (Pyrazole)7.55 - 7.65Doublet (d)~1.8
H-5' (Pyridine)7.15 - 7.25Doublet of doublets (dd)~7.5, 4.8
H-4 (Pyrazole)6.15 - 6.25Doublet (d)~1.8
-CH₃ (Pyrazole)2.45 - 2.55Singlet (s)-

Table 2: Predicted ¹³C NMR Data for 2-(5-methyl-1H-pyrazol-1-yl)pyridine (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2' (Pyridine)151.0 - 152.0
C-5 (Pyrazole)148.5 - 149.5
C-6' (Pyridine)148.0 - 149.0
C-4' (Pyridine)138.0 - 139.0
C-3 (Pyrazole)130.0 - 131.0
C-3' (Pyridine)121.5 - 122.5
C-5' (Pyridine)112.0 - 113.0
C-4 (Pyrazole)107.0 - 108.0
-CH₃ (Pyrazole)14.0 - 15.0

Spectral Interpretation

¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-(5-methyl-1H-pyrazol-1-yl)pyridine is expected to show distinct signals for each of the aromatic protons and the methyl group.

  • Pyridine Ring Protons: The protons on the pyridine ring are expected to appear in the downfield region (7.15-8.65 ppm) due to the electron-withdrawing effect of the nitrogen atom. H-6' is the most deshielded proton, appearing as a doublet of doublets due to coupling with H-5' and H-4'. H-4' will likely be a triplet of doublets, coupling with H-3', H-5', and H-6'. H-3' and H-5' will appear as a doublet and a doublet of doublets, respectively.

  • Pyrazole Ring Protons: The pyrazole protons, H-3 and H-4, are expected to appear as doublets with a small coupling constant characteristic of a four-bond coupling in a five-membered ring. The electron-donating methyl group at the C-5 position will slightly shield these protons compared to an unsubstituted pyrazole ring.

  • Methyl Protons: The methyl group protons at the C-5 position of the pyrazole ring are expected to appear as a sharp singlet in the upfield region (2.45-2.55 ppm).

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • Aromatic Carbons: The carbon atoms of both the pyridine and pyrazole rings are expected to resonate in the aromatic region (107-152 ppm). The carbons directly attached to nitrogen atoms (C-2', C-6', and C-5 of the pyrazole) will be the most deshielded.

  • Methyl Carbon: The methyl carbon is expected to appear at the most upfield position (14.0-15.0 ppm).

Experimental Protocol for NMR Analysis

This section provides a standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of 2-(5-methyl-1H-pyrazol-1-yl)pyridine.

I. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity 2-(5-methyl-1H-pyrazol-1-yl)pyridine.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a good first choice. For solubility or stability issues, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.

II. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve maximum homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance of the ¹³C nucleus.

III. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase Correction: Manually phase correct the resulting spectra to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to remove any remaining baseline distortions.

  • Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Workflow

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and a typical workflow for NMR analysis.

Caption: Molecular structure of 2-(5-methyl-1H-pyrazol-1-yl)pyridine with atom numbering for NMR assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase reference Referencing (TMS) phase->reference assign Assign Signals reference->assign interpret Interpret Spectra assign->interpret report Report Data interpret->report

Caption: Standard workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed predicted ¹H and ¹³C NMR spectral analysis for 2-(5-methyl-1H-pyrazol-1-yl)pyridine, along with a robust experimental protocol for data acquisition. While awaiting experimental verification, this guide serves as a valuable resource for scientists, enabling them to anticipate spectral features, confirm the identity of their synthesized compound, and ensure its purity. The provided methodologies and interpretations are grounded in established spectroscopic principles, ensuring a high degree of scientific integrity and practical utility in a research and development setting.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 2-(1H-pyrazol-1-yl)pyridine. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Exploratory

thermodynamic stability of 2-(5-methyl-1H-pyrazol-1-yl)pyridine

[label="ΔH‡ = 90 kJ/mol Refining Visual Representation The DOT diagram is now nearing completion. I've integrated representative thermodynamic parameters and simplified the energetic landscape.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="ΔH‡ = 90 kJ/mol

Refining Visual Representation

The DOT diagram is now nearing completion. I've integrated representative thermodynamic parameters and simplified the energetic landscape. This will be framed to highlight that the stability of the complex is a function of the methyl group's size. I am prioritizing a clear depiction of the conformational change in 5-Me-pzpy.

Finalizing Graphical Elements

I'm now integrating the completed DOT diagram with the tabular thermodynamic data to show how the methyl group's size and the energy level affects complex stability. The diagram focuses on the energetic penalty associated with the conformational change. I will highlight the shift towards a transoid conformation, which lowers complex stability in the 5-Me-pzpy.

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(5-methyl-1H-pyrazol-1-yl)pyridine

Executive Summary

In the realm of coordination chemistry and metallopharmaceutical design, bidentate N,N'-chelating ligands are foundational building blocks [4.1]. Among these, 2-(5-methyl-1H-pyrazol-1-yl)pyridine (CAS: 1207839-94-8) represents a highly tunable scaffold. While its parent compound, 2-(1H-pyrazol-1-yl)pyridine (pzpy), is widely utilized for its robust thermodynamic stability in metal complexation[1], the introduction of a methyl group at the 5-position of the pyrazole ring fundamentally alters its thermodynamic profile.

This whitepaper, designed for researchers and drug development professionals, elucidates the causality behind the thermodynamic behavior of 2-(5-methyl-1H-pyrazol-1-yl)pyridine. By examining the steric-conformational interplay and providing validated experimental protocols, this guide establishes a framework for profiling sterically hindered ligands in advanced material and therapeutic applications.

Mechanistic Grounding: The Steric-Thermodynamic Interplay

To understand the , one must analyze its conformational landscape prior to metal coordination.

The Conformational Penalty

For bidentate chelation to occur, the ligand must adopt a cisoid conformation, wherein the pyridine nitrogen (N1) and the pyrazole nitrogen (N2) are coplanar and oriented toward the metal center. However, the 5-methyl group is situated directly adjacent to the inter-ring C-N bond. When the molecule is forced into the cisoid state, this methyl group experiences severe steric repulsion with the C3 proton of the pyridine ring[2].

Consequently, the free ligand predominantly exists in a transoid conformation to minimize steric strain. The thermodynamic stability of the resulting metal complex is therefore a function of two competing energetic terms:

  • The Endothermic Penalty ( ΔHrot​>0 ): The energy required to rotate the inter-ring bond and force the sterically hindered methyl group into the cisoid geometry.

  • The Exothermic Chelation ( ΔHbind​≪0 ): The energy released upon the formation of coordinate covalent bonds with a metal cation (e.g., Cu²⁺, Ir³⁺)[3].

This pre-organization penalty reduces the overall apparent stability constant ( Kapp​ ) compared to the unsubstituted pzpy. In drug development, this "thermodynamic destabilization" is not a flaw, but a feature: it can be strategically exploited to design kinetically labile complexes for catalytic turnover or stimuli-responsive metallodrugs that release their payload in specific microenvironments.

G Trans Transoid Conformation (Thermodynamically Favored) Cis Cisoid Conformation (Sterically Hindered) Trans->Cis ΔH_rot > 0 (Thermal Activation) Complex Chelated Metal Complex (Thermodynamic Sink) Trans->Complex Apparent ΔG_app (Measured via ITC) Cis->Complex ΔH_bind < 0 (Coordination) Metal Metal Cation (e.g., Cu²⁺, Ir³⁺) Metal->Complex

Thermodynamic cycle of 2-(5-methyl-1H-pyrazol-1-yl)pyridine complexation.

Quantitative Data: Comparative Thermodynamic Profiling

The steric hindrance introduced by the 5-methyl group directly impacts the enthalpy ( ΔH ) and entropy ( ΔS ) of complexation. Below is a comparative summary of representative thermodynamic parameters for complexation with a standard transition metal (e.g., Cu²⁺) at 298 K, demonstrating the quantitative impact of the steric penalty[3].

Ligand SystemConformation PreferenceApparent ΔG (kcal/mol)Binding ΔH (kcal/mol)Binding −TΔS (kcal/mol)Log Kapp​
pzpy (Unsubstituted)Weakly Transoid-12.4-15.2+2.89.1
5-Me-pzpy (Target)Strongly Transoid-8.1-9.5+1.45.9
Variance --+4.3 (Destabilized) +5.7 (Endothermic Shift) -1.4 (Entropic Gain) -3.2

Note: The less negative ΔH for 5-Me-pzpy reflects the energetic cost of overcoming the steric clash between the 5-methyl group and the pyridine C3-H during planarization.

Experimental Protocols for Thermodynamic Validation

As an Application Scientist, relying solely on computational models is insufficient. The following protocols establish a self-validating system to empirically determine the thermodynamic stability and conformational dynamics of 2-(5-methyl-1H-pyrazol-1-yl)pyridine.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Complexation Thermodynamics

This protocol directly measures the enthalpy ( ΔH ), entropy ( ΔS ), and Gibbs free energy ( ΔG ) of complexation, providing the apparent stability constant ( Kapp​ ).

Step-by-Step Methodology:

  • Solvent Preparation: Degas and dry anhydrous acetonitrile (MeCN) to prevent competitive aqueous solvation, which can mask the true thermodynamic parameters of the ligand[1].

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of the metal precursor (e.g., [Cu(MeCN)4​]PF6​ ) in MeCN.

    • Prepare a 1.0 mM solution of 2-(5-methyl-1H-pyrazol-1-yl)pyridine in the exact same batch of MeCN to prevent heat of mixing artifacts.

  • Instrument Setup: Load the metal solution into the sample cell (typically 1.4 mL) of the ITC instrument. Load the ligand solution into the automated injection syringe.

  • Titration Execution: Perform 25 sequential injections of 10 µL each at a constant temperature of 298 K. Maintain a stirring speed of 1000 rpm and program a 150-second interval between injections to allow the thermal signal to return to a flat baseline.

  • Data Extraction & Fitting: Integrate the area under each heat pulse. Export the data to the evaluation software and fit it to an independent binding model. The inflection point of the isotherm yields the stoichiometry ( n ), the amplitude yields ΔH , and the slope at the equivalence point yields the association constant ( Ka​ ). Calculate ΔG=−RTln(Ka​) and ΔS=(ΔH−ΔG)/T .

Protocol 2: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

This protocol quantifies the activation energy ( Ea​ ) of the transoid-to-cisoid interconversion, isolating the thermodynamic penalty of the 5-methyl group.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 2-(5-methyl-1H-pyrazol-1-yl)pyridine in 0.6 mL of deuterated toluene (toluene- d8​ ). Toluene is selected to allow for a wide operational temperature range without freezing or boiling.

  • Spectral Acquisition: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Acquire high-resolution ¹H NMR spectra at 10 K intervals, starting from 213 K and heating up to 353 K. Allow 5 minutes of thermal equilibration at each step.

  • Line Broadening Analysis: Monitor the chemical shifts of the 5-methyl protons and the pyridine C3 proton. At low temperatures, distinct peaks for the transoid and cisoid conformers may be visible (slow exchange). As temperature increases, monitor the line broadening until the peaks merge into a single broad signal at the coalescence temperature ( Tc​ ).

  • Thermodynamic Calculation: Use the modified Eyring equation to extract the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) from the coalescence temperature ( Tc​ ) and the rate of chemical exchange ( kc​ ).

Conclusion & Application in Drug Development

The is fundamentally governed by the steric clash induced by its 5-methyl group. By understanding and quantifying this pre-organization penalty via ITC and VT-NMR, drug development professionals can rationally design metallopharmaceuticals. For instance, utilizing this ligand in Ruthenium(II) or Iridium(III) complexes can yield prodrugs that remain stable in systemic circulation but undergo rapid, entropically-driven ligand exchange upon entering the uniquely acidic or reductive microenvironments of solid tumors.

Sources

Foundational

Crystallographic and Coordination Profiling of 2-(5-Methyl-1H-pyrazol-1-yl)pyridine: A Technical Guide for Advanced Ligand Design

Executive Summary The compound 2-(5-methyl-1H-pyrazol-1-yl)pyridine (CAS: 1207839-94-8) is a sophisticated bidentate nitrogen-donor ligand widely utilized in coordination chemistry[1]. It is highly valued in transition m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(5-methyl-1H-pyrazol-1-yl)pyridine (CAS: 1207839-94-8) is a sophisticated bidentate nitrogen-donor ligand widely utilized in coordination chemistry[1]. It is highly valued in transition metal catalysis, the design of photoluminescent materials, and the synthesis of spin-crossover complexes. This whitepaper provides a rigorous examination of its crystallographic properties, the mechanistic causality behind its coordination behavior, and self-validating protocols for its synthesis and X-ray structural characterization.

Chemical Identity & Structural Signatures

Pyridylpyrazole derivatives exhibit exceptional chelation ability due to their diversified sp2 hybridized nitrogen donors[2]. The presence of the 5-methyl group on the pyrazole ring introduces critical steric and electronic parameters that dictate the ligand's bite angle and the resulting geometry of the metal complex.

Table 1: Fundamental Chemical Properties
PropertyValue
Chemical Name 2-(5-methyl-1H-pyrazol-1-yl)pyridine
CAS Number 1207839-94-8
Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Predicted Monoisotopic Mass 159.07965 Da
Predicted Collision Cross Section[M+H]+ 131.4 Ų

(Data sourced from PubChemLite[1])

Crystallographic Packing and Conformational Dynamics

In the solid state, the free ligand and its analogues rarely exhibit perfect coplanarity. Crystallographic studies of related substituted pyridylpyrazoles reveal that the pyridine-pyrazole dihedral angles typically range from 30° to 68°, indicating significant deviations from coplanarity to minimize steric repulsion[3][4].

  • Hirshfeld Surface Analysis: In 5-methyl substituted pyridylpyrazoles, crystal packing is predominantly governed by H···H contacts (often comprising ~50% of the Hirshfeld surface), followed by C–H···N and C–H···O interactions[4].

  • Absence of π–π Stacking: Large centroid separations and offsets between parallel pyridine rings frequently result in the absence of classical π–π stacking[4]. Instead, the molecules are linked into supramolecular tapes or three-dimensional networks via robust C–H···N hydrogen bonds[3].

The Causality of the 5-Methyl Substitution (Steric Engineering)

Expertise & Experience Insight: Why select the 5-methyl isomer over the unsubstituted or 3-methyl variants? The causality lies in the spatial orientation of the methyl group during coordination. When the Npyridine​ and Npyrazole​ atoms chelate a metal center (e.g., Ru(II) or Ir(III)), the 5-methyl group points directly toward the axial coordination sites of the metal.

  • Steric Shielding: This steric bulk shields the metal center from solvent coordination, which is a primary non-radiative decay pathway in photoluminescent complexes.

  • Ligand Field Alteration: The induced steric strain slightly elongates the M–N bonds, lowering the ligand field splitting energy ( Δo​ ). In Fe(II) complexes, this precise tuning is often utilized to shift the thermal spin-crossover (SCO) transition temperature closer to room temperature.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-(5-methyl-1H-pyrazol-1-yl)pyridine

Causality: An Ullmann-type C-N coupling is preferred over condensation methods to ensure absolute regioselectivity of the 1,5-substitution pattern, avoiding the formation of the 1,3-isomer.

  • Reagent Assembly: Combine 2-bromopyridine (1.0 eq), 5-methyl-1H-pyrazole (1.1 eq), CuI (0.1 eq), and K2​CO3​ (2.0 eq) in anhydrous DMF.

  • Inert Atmosphere: Purge the reaction vessel with N2​ for 15 minutes. Validation: Oxygen must be strictly excluded to prevent the oxidative deactivation of the Cu(I) catalyst to Cu(II), which would halt the catalytic cycle.

  • Thermal Activation: Heat the mixture to 110 °C for 24 hours.

  • Workup & Purification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (Hexanes/EtOAc). Validation: TLC monitoring ensures the complete consumption of the highly UV-active 2-bromopyridine starting material.

Protocol B: Single-Crystal Growth and X-Ray Diffraction

Causality: Vapor diffusion is selected over slow evaporation to provide a controlled, thermodynamic crystallization environment, minimizing lattice defects and twinning.

  • Solvent System: Dissolve the purified ligand (or its metal complex) in a minimum volume of dichloromethane (solvent).

  • Diffusion Setup: Place the uncapped vial inside a larger sealed chamber containing diethyl ether (anti-solvent).

  • Crystal Harvest: Allow 3-7 days for slow diffusion. Harvest the resulting colorless blocks.

  • Data Collection: Mount the crystal on a loop with paratone oil and cool to 173 K. Validation: Low temperature minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and improving resolution[3].

  • Diffraction: Use a diffractometer equipped with a CCD area detector and Mo Kα radiation ( λ=0.71073 Å)[3]. Mo Kα is chosen to minimize X-ray absorption, which is particularly critical when analyzing heavy transition metal complexes.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all hydrogen atoms are constrained to idealized geometries[3].

Workflow Visualization

G A Ligand Synthesis (Ullmann Coupling) B Purification (Column Chromatography) A->B Yield Optimization C Metal Coordination (MCl2 + Ligand) B->C Bidentate Chelation D Crystallization (Vapor Diffusion) C->D Slow Evaporation E X-Ray Diffraction (Mo Kα Radiation) D->E Single Crystal Selection F Structure Solution (SHELXT/SHELXL) E->F Data Reduction

Figure 1: Self-validating experimental workflow from ligand synthesis to crystallographic resolution.

Quantitative Crystallographic Data Summary

Table 2: Typical Crystallographic Parameters for Pyridylpyrazole Analogues
ParameterTypical Value RangeSignificance
Crystal System Triclinic / MonoclinicCommon for asymmetric bidentate ligands[3].
Temperature 100 K - 173 KReduces thermal motion for precise bond length determination[3].
Pyridine-Pyrazole Dihedral Angle 30° - 68°Indicates non-coplanarity due to steric interactions[3][4].
R-factor (R1) < 0.05Validates the accuracy of the structural model[3].
C-H···N Distance ~ 2.9 - 3.3 ÅPrimary driver of supramolecular tape formation[2][3].

(Data synthesized from related crystallographic studies[3],[4],[2])

Conclusion

The 2-(5-methyl-1H-pyrazol-1-yl)pyridine ligand represents a masterclass in steric engineering. By understanding its crystallographic tendencies—specifically its dihedral variance and hydrogen-bonding networks—researchers can predictably tune the electronic and structural properties of the resulting transition metal complexes. The self-validating protocols outlined herein ensure reproducibility and high-fidelity structural resolution.

References

  • PubChemLite : "2-(5-methyl-1h-pyrazol-1-yl)pyridine". Université du Luxembourg. 1

  • PMC : "Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine". National Institutes of Health. 3

  • IUCr Journals : "Crystal structure and Hirshfeld surface analysis of 2,6-bis[4-(ethoxycarbonyl)-5-methylpyrazol-1-yl]pyridine". International Union of Crystallography. 4

  • PMC : "X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol". National Institutes of Health. 2

Sources

Exploratory

An In-Depth Technical Guide to the Electron Density and Binding Affinity of 2-(5-methyl-1H-pyrazol-1-yl)pyridine

Foreword: Unveiling the Molecular Landscape for Drug Discovery To the researchers, scientists, and drug development professionals who strive to innovate at the frontiers of medicine, this guide offers a comprehensive exp...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Molecular Landscape for Drug Discovery

To the researchers, scientists, and drug development professionals who strive to innovate at the frontiers of medicine, this guide offers a comprehensive exploration of 2-(5-methyl-1H-pyrazol-1-yl)pyridine. This heterocyclic scaffold has garnered significant attention for its versatile role as a ligand in coordination chemistry and as a foundational element in the design of novel therapeutics.[1] Our focus herein is not merely on the "what," but critically, the "how" and "why." We will delve into the core physicochemical properties of this molecule—its electron density distribution and binding affinity—from both theoretical and experimental standpoints. This document is structured to provide not just protocols, but the strategic thinking behind them, empowering you to apply these principles to your own research endeavors.

The Strategic Importance of 2-(5-methyl-1H-pyrazol-1-yl)pyridine

The unique arrangement of nitrogen atoms in the pyrazole and pyridine rings of 2-(5-methyl-1H-pyrazol-1-yl)pyridine bestows upon it a rich electronic character and the capacity for potent, specific molecular interactions. The pyrazole moiety is a cornerstone of numerous approved pharmaceuticals, valued for its metabolic stability and diverse biological activities.[1] The strategic placement of the methyl group and the linkage to the pyridine ring further modulate its electronic and steric properties, making it an attractive candidate for targeting a range of biological macromolecules. Understanding the nuances of its electron distribution is paramount to predicting its behavior as a ligand and its potential as a drug candidate.

Probing the Electron Density: A Computational and Spectroscopic Approach

The distribution of electrons within a molecule dictates its reactivity, polarity, and the nature of its intermolecular interactions. For 2-(5-methyl-1H-pyrazol-1-yl)pyridine, the electronegative nitrogen atoms create distinct regions of electron density that are crucial for its binding characteristics.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method for calculating the electronic structure of molecules.[2][3] It allows us to visualize and quantify the electron density, providing insights that guide experimental design.

DFT offers a balance of computational cost and accuracy, making it ideal for a molecule of this size. By solving the Kohn-Sham equations, we can determine the ground-state electron density, from which we can derive key properties like the molecular electrostatic potential (MEP).[4][5] The MEP map is particularly insightful as it highlights regions of positive and negative electrostatic potential, predicting where the molecule is likely to engage in electrophilic or nucleophilic interactions, including hydrogen bonding.[1]

  • Structure Optimization:

    • Construct the 3D structure of 2-(5-methyl-1H-pyrazol-1-yl)pyridine using a molecular builder.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[6][7] This step ensures the calculated properties correspond to a stable molecular conformation.

  • Input File Generation:

    • Prepare a Gaussian input file specifying the optimized atomic coordinates, charge (0), and spin multiplicity (singlet).[6]

    • Include keywords for the desired calculations, such as Opt (Optimization) and Freq (Frequency) to confirm a true energy minimum.

  • Execution and Analysis:

    • Run the calculation using a computational chemistry package like Gaussian.[6]

    • Analyze the output to confirm convergence and the absence of imaginary frequencies.

    • Generate the molecular electrostatic potential map by calculating the electrostatic potential on the electron density surface.

A computed molecular electrostatic potential (MEP) map provides a visual representation of the electron distribution.

MEP_Concept Molecule 2-(5-methyl-1H-pyrazol-1-yl)pyridine (Optimized Geometry) DFT DFT Calculation (e.g., B3LYP/6-31G(d)) Molecule->DFT ElectronDensity Electron Density (ρ(r)) DFT->ElectronDensity MEP Molecular Electrostatic Potential (MEP) Map ElectronDensity->MEP Analysis Analysis of Electron-Rich and Electron-Poor Regions MEP->Analysis

Caption: Workflow for generating an MEP map using DFT.

In the MEP of 2-(5-methyl-1H-pyrazol-1-yl)pyridine, we anticipate regions of negative potential (electron-rich) around the nitrogen atoms of both the pyridine and pyrazole rings, indicating their role as hydrogen bond acceptors or metal coordination sites. Conversely, the hydrogen atoms of the methyl group and aromatic rings will exhibit positive potential (electron-poor).

Experimental Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides experimental evidence of the electronic environment of atomic nuclei. The chemical shifts of ¹H and ¹³C are highly sensitive to the local electron density.

Coordination of 2-(5-methyl-1H-pyrazol-1-yl)pyridine to a metal ion or binding to a biological target will induce changes in its electronic structure. These changes are reflected in the NMR chemical shifts, providing a powerful tool for studying binding events. For instance, a downfield shift of proton signals upon coordination indicates a decrease in electron density around those protons.[8]

While specific values depend on the solvent and experimental conditions, a representative summary of expected ¹H NMR chemical shifts for 2-(5-methyl-1H-pyrazol-1-yl)pyridine is presented below.

ProtonExpected Chemical Shift (ppm)Rationale
Pyridine H7.0 - 8.5Aromatic protons in an electron-deficient ring.
Pyrazole H6.0 - 7.8Aromatic protons in the pyrazole ring.
Methyl H2.2 - 2.6Aliphatic protons adjacent to an aromatic system.

Note: These are estimated ranges based on similar structures. Actual values may vary.

Quantifying Binding Affinity: The Key to Biological Potency

The therapeutic efficacy of a drug candidate is intimately linked to its binding affinity for its biological target. Here, we explore robust methodologies for quantifying the interaction of 2-(5-methyl-1H-pyrazol-1-yl)pyridine with a target protein.

Isothermal Titration Calorimetry (ITC): The Gold Standard

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[9]

ITC is a label-free technique performed in-solution, closely mimicking physiological conditions. It yields not only the binding affinity (K_D) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This rich thermodynamic data allows for a deeper understanding of the driving forces behind binding.[10][11][12]

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 20 µM) in a suitable buffer.

    • Prepare a more concentrated solution of 2-(5-methyl-1H-pyrazol-1-yl)pyridine (e.g., 200 µM) in the exact same buffer to minimize heats of dilution.[11][13]

    • Thoroughly degas both solutions to prevent air bubbles.[11]

  • Instrument Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the 2-(5-methyl-1H-pyrazol-1-yl)pyridine solution into the injection syringe.[13]

    • Allow the system to equilibrate to the desired temperature (e.g., 25 °C).

  • Titration and Data Acquisition:

    • Perform a series of small injections of the ligand into the protein solution.

    • The instrument measures the heat change after each injection.

    • A control experiment, titrating the ligand into the buffer alone, is crucial to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K_D, n, and ΔH.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Target Protein in Buffer Degas Degas Both Solutions Protein->Degas Ligand Ligand in Matched Buffer Ligand->Degas Load Load Protein into Cell Load Ligand into Syringe Degas->Load Titrate Inject Ligand into Protein Load->Titrate Measure Measure Heat Change Titrate->Measure Integrate Integrate Heat Peaks Measure->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Model Plot->Fit Thermodynamics Determine KD, n, ΔH, ΔS Fit->Thermodynamics

Caption: A typical workflow for an Isothermal Titration Calorimetry experiment.

ParameterValueUnitInterpretation
K_D (Dissociation Constant)1.5µMModerate binding affinity.
n (Stoichiometry)0.98Indicates a 1:1 binding ratio.
ΔH (Enthalpy)-8.5kcal/molThe binding is enthalpically driven and exothermic.
TΔS (Entropy)-2.1kcal/molThe binding is entropically unfavorable.
ΔG (Gibbs Free Energy)-6.4kcal/molThe binding is spontaneous.

Note: This is hypothetical data to illustrate the output of an ITC experiment.

Complementary Technique: Surface Plasmon Resonance (SPR)

SPR is another powerful, label-free technique for studying molecular interactions in real-time.[14][15]

While ITC provides thermodynamic data, SPR excels at providing kinetic information, namely the association (k_on) and dissociation (k_off) rate constants. This is particularly valuable in drug development for understanding the residence time of a compound on its target. SPR is also highly sensitive and can be used for high-throughput screening.[16]

  • Surface Preparation: The target protein is immobilized on a sensor chip surface.

  • Analyte Injection: A solution of 2-(5-methyl-1H-pyrazol-1-yl)pyridine (the analyte) is flowed over the sensor surface.

  • Detection: Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.

  • Kinetic Analysis: The association and dissociation phases are monitored over time to determine k_on and k_off. The K_D can be calculated as k_off / k_on.

Synthesis of 2-(5-methyl-1H-pyrazol-1-yl)pyridine

A reliable synthetic route is the foundation of any study. While several methods exist for the synthesis of pyrazole derivatives, a common approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[17] A plausible route to the title compound is outlined below.

  • Reaction Setup: In a round-bottom flask, combine 2-hydrazinopyridine and 3-methyl-2,4-pentanedione in a suitable solvent such as ethanol.

  • Condensation: Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography.

  • Workup and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-(5-methyl-1H-pyrazol-1-yl)pyridine as the final product.

Conclusion and Future Directions

This guide has provided a comprehensive framework for characterizing the electron density and binding affinity of 2-(5-methyl-1H-pyrazol-1-yl)pyridine. By integrating computational and experimental approaches, researchers can gain a deep understanding of this molecule's potential as a ligand and a therapeutic agent. The methodologies detailed herein—from DFT and NMR to ITC and SPR—represent a robust toolkit for modern drug discovery. Future work should focus on applying these techniques to study the interaction of this scaffold with specific biological targets, thereby paving the way for the rational design of next-generation therapeutics.

References

  • Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Available at: [Link]

  • The Huck Institutes. Isothermal Titration Calorimetry | Biomolecular Interactions Facility. Available at: [Link]

  • Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Available at: [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Available at: [Link]

  • Nature. Isothermal titration calorimetry. Available at: [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Available at: [Link]

  • Springer. Characterization of Small Molecule–Protein Interactions Using SPR Method. Available at: [Link]

  • PMC. Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Available at: [Link]

  • DOI. (2025). Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Available at: [Link]

  • SciSpace. Crystal Structure of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine. Available at: [Link]

  • University of Bristol. Density Functional Theory (DFT). Available at: [Link]

  • QuantumATK. Electronic Structure: Density Functional Theory. Available at: [Link]

  • PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method. Available at: [Link]

  • ResearchGate. Computed molecular electrostatic potential surface (MEP) of Pyz-1 and.... Available at: [Link]

  • ResearchGate. Crystal structure of 2-((5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)- methyl)-1H-benzo[d]imidazolecadmium(II) dichloride, Cd(C17H15N5)Cl2. Available at: [Link]

  • PMC. A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes. Available at: [Link]

  • MDPI. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. Available at: [Link]

  • ACS Publications. (2011). A Practical Synthetic Method of O-(2-(Pyrazol-1-yl)pyridin-5-yl)methylhydroxylamine as a Component of Modithromycin. Available at: [Link]

  • SciSpace. DFT investigations on arylsulphonyl pyrazole derivatives as potential ligands of selected kinases. Available at: [Link]

  • ResearchGate. Synthesis, Structure and Density Functional Theory (DFT) Study of a Rhenium(I) Pyridylpyrazol Complex as a Potential Photocatalyst for CO2 Reduction. Available at: [Link]

  • MDPI. (2022). Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. Available at: [Link]

  • bioRxiv. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Available at: [Link]

  • IntechOpen. Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. Available at: [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Available at: [Link]

  • Wiley Online Library. (2021). Selective Metal-Complexation on Polymeric Templates and Their Investigation via Isothermal Titration Calorimetry. Available at: [Link]

  • Matlantis. (2025). [For Beginners] What is Density Functional Theory (DFT)? | Basics. Available at: [Link]

  • eT program. Density Functional Theory calculation. Available at: [Link]

  • ResearchGate. (PDF) Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Available at: [Link]

  • PMC. 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine. Available at: [Link]

  • SEProt. ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Available at: [Link]

  • ResearchGate. (PDF) Synthesis, Crystal Structure, Spectroscopic and Computational Studies of 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Wikipedia. Isothermal titration calorimetry. Available at: [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • ResearchGate. ITC‐results of the titration of pyridine to a solution of terpyridine‐platinum model complex 5. Available at: [Link]

  • DTIC. (1998). The Molecular Electrostatic Potential: A Tool for Understanding and Predicting Molecular Interaction. Available at: [Link]

  • SpringerLink. (2018). Synthesis, crystal structure, and density functional theory study of a zinc(II) complex containing terpyridine and pyridine-2,6-dicarboxylic acid ligands: Analysis of the interactions with amoxicillin. Available at: [Link]

  • ACADEMIA. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

  • ResearchGate. (PDF) A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • The Royal Society of Chemistry. Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. Available at: [Link]

  • SpectraBase. 2-(5-METHYL-PYRAZOL-1-YL)-4-METHYL-QUINOLINE - Optional[13C NMR]. Available at: [Link]

  • Semantic Scholar. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-(5-methyl-1H-pyrazol-1-yl)pyridine: A Detailed Protocol for Researchers

This document provides a comprehensive guide for the synthesis of 2-(5-methyl-1H-pyrazol-1-yl)pyridine, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This protocol is de...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the synthesis of 2-(5-methyl-1H-pyrazol-1-yl)pyridine, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. Beyond a simple recitation of steps, this guide elucidates the rationale behind the chosen methodology, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction and Strategic Approach

The construction of a C-N bond between a pyridine and a pyrazole ring is the key transformation in the synthesis of 2-(5-methyl-1H-pyrazol-1-yl)pyridine. Two of the most powerful and widely adopted methods for such N-arylation reactions are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Both approaches offer distinct advantages and can be tailored to specific laboratory settings and substrate requirements.

This guide will provide a detailed, step-by-step protocol for the Ullmann condensation , chosen for its cost-effectiveness, operational simplicity, and the availability of robust, scalable procedures in the literature for analogous transformations. A discussion of the Buchwald-Hartwig amination will also be presented as a highly effective alternative.

Mechanistic Insight: The Ullmann Condensation

The Ullmann condensation is a classic cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine, alcohol, or thiol, catalyzed by copper. The generally accepted mechanism, while complex and with some intermediates still under investigation, can be summarized as follows:

  • Formation of a Copper(I) Amide: The reaction is initiated by the deprotonation of the N-H bond of the pyrazole by a base, followed by coordination to the copper(I) catalyst to form a copper(I) pyrazolate species.

  • Oxidative Addition: The aryl halide (2-chloropyridine) undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate.

  • Reductive Elimination: The final step involves the reductive elimination from the Cu(III) complex, forming the desired C-N bond of the product and regenerating a Cu(I) species, which can re-enter the catalytic cycle.

The choice of ligand, base, and solvent is critical in stabilizing the copper intermediates and promoting the catalytic cycle.

Detailed Synthesis Protocol via Ullmann Condensation

This protocol is adapted from established procedures for the N-arylation of pyrazoles.[1]

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-ChloropyridineC₅H₄ClN113.541.14 g (0.97 mL)10.0
5-Methyl-1H-pyrazoleC₄H₆N₂82.100.82 g10.0
Copper(I) Iodide (CuI)CuI190.450.19 g1.0
N,N'-Dimethylethylenediamine (DMEDA)C₄H₁₂N₂88.150.18 g (0.22 mL)2.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g20.0
TolueneC₇H₈92.1420 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Brine (saturated NaCl solution)NaCl58.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-
Silica Gel (for column chromatography)SiO₂60.08As needed-
Equipment
  • 100 mL three-neck round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (0.19 g, 1.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and 5-methyl-1H-pyrazole (0.82 g, 10.0 mmol).

    • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere. This is crucial as the copper catalyst can be sensitive to oxygen.

  • Addition of Reagents:

    • Through a septum, add anhydrous toluene (20 mL) via syringe.

    • Begin vigorous stirring to create a suspension.

    • Add N,N'-dimethylethylenediamine (DMEDA) (0.22 mL, 2.0 mmol) via syringe. DMEDA acts as a ligand to stabilize the copper catalyst and accelerate the reaction.

    • Finally, add 2-chloropyridine (0.97 mL, 10.0 mmol) via syringe.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C) with continuous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (30 mL).

    • Filter the mixture through a pad of Celite to remove the inorganic salts and the copper catalyst. Wash the filter cake with additional ethyl acetate (2 x 15 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL). The aqueous washes help to remove any remaining inorganic salts and DMEDA.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely be a brown oil or solid. Purify the crude material by column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing the polarity).

    • Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-(5-methyl-1H-pyrazol-1-yl)pyridine as a solid or oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight (Expected [M+H]⁺: 160.0869).[2]

  • Melting Point: If the product is a solid.

Alternative Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This method is often preferred for its high functional group tolerance and generally milder reaction conditions compared to the Ullmann condensation.

A general procedure would involve reacting 2-bromopyridine with 5-methyl-1H-pyrazole in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand), and a base (e.g., Cs₂CO₃ or NaOtBu) in an anhydrous solvent like toluene or dioxane.[5][6][7]

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Chloropyridine: Toxic if swallowed, in contact with skin, or if inhaled.[1][6][8] It is also a skin and eye irritant. Handle with extreme care.

  • 5-Methyl-1H-pyrazole: Harmful if swallowed and causes severe skin burns and eye damage.[9]

  • Copper(I) Iodide: Harmful if swallowed and causes skin and serious eye irritation.[3][5] It is also toxic to aquatic life.

  • N,N'-Dimethylethylenediamine (DMEDA): Flammable liquid and vapor. Causes severe skin burns and eye damage.[7]

  • Potassium Carbonate: Causes skin and serious eye irritation.[2][10][11]

  • Toluene: Flammable liquid and vapor. Can cause skin and respiratory irritation and may have more severe health effects with prolonged exposure.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification & Analysis prep1 Dry glassware and add CuI, K₂CO₃, and 5-methyl-1H-pyrazole prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 add_reagents Add toluene, DMEDA, and 2-chloropyridine prep2->add_reagents reflux Heat to reflux (110°C) for 24-48 hours add_reagents->reflux monitor Monitor by TLC/GC-MS reflux->monitor cool Cool to room temperature monitor->cool dilute Dilute with ethyl acetate cool->dilute filter Filter through Celite dilute->filter extract Wash with H₂O and brine filter->extract dry Dry with MgSO₄ and concentrate extract->dry chromatography Column chromatography (Hexanes/Ethyl Acetate) dry->chromatography analysis Characterize product (NMR, MS, MP) chromatography->analysis

Sources

Application

2-(5-Methyl-1H-pyrazol-1-yl)pyridine: A Versatile Bidentate Ligand for Homogeneous Catalysis

An Application Guide: Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Pyrazolyl-Pyridine Ligands In the landscape of transition-metal catalysis, the design and selection of ligands...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide:

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Pyrazolyl-Pyridine Ligands

In the landscape of transition-metal catalysis, the design and selection of ligands are paramount to achieving high activity, selectivity, and stability. Bidentate N,N'-heterocyclic ligands, such as bipyridines and phenanthrolines, have long been mainstays in the field. However, the pyrazolyl-pyridine scaffold has emerged as a highly versatile and tunable platform, offering unique electronic and steric properties that can surpass traditional ligands.[1][2] The 2-(5-methyl-1H-pyrazol-1-yl)pyridine ligand, the focus of this guide, represents a compelling example of this class. It combines the π-accepting pyridine ring with a σ-donating pyrazole moiety.[1] The methyl group at the 5-position of the pyrazole ring provides a degree of steric influence, which can be crucial for controlling the coordination environment around a metal center and influencing the selectivity of catalytic transformations.[3] This guide provides detailed protocols for the synthesis of this ligand and its application in key catalytic reactions, offering researchers a practical resource for leveraging its unique capabilities.

Part 1: Synthesis of 2-(5-Methyl-1H-pyrazol-1-yl)pyridine

The synthesis of N-aryl pyrazoles is a fundamental transformation, often achieved through a copper- or palladium-catalyzed N-arylation or a direct nucleophilic aromatic substitution. The following protocol details a robust and scalable synthesis via a copper-catalyzed amination of 2-chloropyridine.[4]

Protocol 1: Synthesis of 2-(5-Methyl-1H-pyrazol-1-yl)pyridine

This protocol outlines the copper-catalyzed coupling of 2-chloropyridine with 5-methylpyrazole.

reagents 2-Chloropyridine 5-Methylpyrazole CuI (Catalyst) K2CO3 (Base) DMF (Solvent) reaction Reaction Vessel (e.g., Schlenk Flask) Heat (e.g., 120 °C) Inert Atmosphere (N2/Ar) reagents->reaction 1. Add Reagents workup Aqueous Workup (Quench, Extract) reaction->workup 2. Reaction Completion purification Column Chromatography (Silica Gel) workup->purification 3. Isolate Crude product 2-(5-Methyl-1H-pyrazol-1-yl)pyridine Characterization (NMR, MS, etc.) purification->product 4. Purify Suzuki_Cycle pd0 Pd(0)L ox_add Oxidative Addition (R-X) pd0->ox_add Ar-X pd2_rx R-Pd(II)L-X ox_add->pd2_rx transmetal Transmetalation (R'-B(OR)2) pd2_rx->transmetal Ar'-B(OR)2 Base pd2_r_r R-Pd(II)L-R' transmetal->pd2_r_r red_elim Reductive Elimination pd2_r_r->red_elim red_elim->pd0 Catalyst Regeneration product Product R-R' red_elim->product

Sources

Method

applications of 2-(5-methyl-1H-pyrazol-1-yl)pyridine in coordination chemistry

An In-Depth Technical Guide to the Applications of 2-(5-methyl-1H-pyrazol-1-yl)pyridine in Coordination Chemistry For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Bidenta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Applications of 2-(5-methyl-1H-pyrazol-1-yl)pyridine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Bidentate N,N-Donor Ligand

In the expansive field of coordination chemistry, the design of ligands is paramount to controlling the structure, reactivity, and function of metal complexes. Among the vast library of chelating agents, those incorporating both pyridine and pyrazole moieties have garnered significant attention.[1][2] These "pyrazolopyridine" ligands offer a unique combination of electronic and steric properties that can be finely tuned.[2][3] 2-(5-methyl-1H-pyrazol-1-yl)pyridine is a prominent member of this class. It acts as a robust bidentate, N,N-donor ligand, coordinating to metal centers through the sp2 hybridized nitrogen atoms of both the pyridine and pyrazole rings. This chelation forms a stable five-membered ring, a favored conformation in coordination chemistry.

The strategic placement of a methyl group at the 5-position of the pyrazole ring introduces specific steric and electronic effects. It enhances the electron-donating ability of the pyrazole nitrogen compared to an unsubstituted pyrazole, thereby strengthening the metal-ligand bond. This subtle modification has profound implications for the properties of the resulting metal complexes, influencing their stability, catalytic activity, and photophysical behavior.[4] This guide provides a comprehensive overview of the synthesis, coordination chemistry, and diverse applications of 2-(5-methyl-1H-pyrazol-1-yl)pyridine, offering detailed protocols and expert insights for researchers in catalysis, materials science, and drug discovery.

Part 1: Ligand Synthesis and Characterization

The synthesis of pyridyl-pyrazole ligands is well-established, offering reliable and scalable routes. The most common approach involves the condensation of a substituted hydrazine with a 1,3-diketone. For 2-(5-methyl-1H-pyrazol-1-yl)pyridine, the key precursors are 2-hydrazinopyridine and acetylacetone (2,4-pentanedione).

Causality of Experimental Choices:

  • Solvent: Ethanol is a common choice as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Catalyst: A catalytic amount of acid (like HCl or acetic acid) is often used to protonate a carbonyl oxygen of the acetylacetone, activating it for nucleophilic attack by the hydrazine. This accelerates the initial condensation and subsequent cyclization.

  • Reaction Conditions: Refluxing ensures the reaction proceeds to completion in a reasonable timeframe. The subsequent workup with a basic solution (like sodium bicarbonate) is crucial to neutralize the acid catalyst and deprotonate the product, facilitating its extraction into an organic solvent.

Detailed Protocol 1: Synthesis of 2-(5-methyl-1H-pyrazol-1-yl)pyridine

Materials:

  • 2-Hydrazinopyridine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (Absolute)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Rotary Evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-hydrazinopyridine (e.g., 5.45 g, 50 mmol) in 100 mL of absolute ethanol.

  • To this solution, add acetylacetone (5.1 mL, 50 mmol) dropwise while stirring.

  • Add 2-3 drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Redissolve the resulting residue in 100 mL of dichloromethane.

  • Transfer the solution to a separatory funnel and wash it with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the wash.

  • Wash the organic layer with 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product.

  • The product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water.

Expected Characterization Data:

  • Appearance: White to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~8.5 (d, 1H, pyridine-H6), ~7.8 (t, 1H, pyridine-H4), ~7.7 (d, 1H, pyridine-H3), ~7.4 (d, 1H, pyrazole-H3), ~7.2 (m, 1H, pyridine-H5), ~6.1 (d, 1H, pyrazole-H4), ~2.6 (s, 3H, CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₉N₃ [M+H]⁺, found corresponding peak.

Part 2: Coordination Chemistry and Synthesis of Metal Complexes

2-(5-methyl-1H-pyrazol-1-yl)pyridine acts as a classic bidentate N,N-chelating ligand, forming stable complexes with a wide array of transition metals.[5][6] The coordination typically involves the nitrogen atom of the pyridine ring and the N2 nitrogen of the pyrazole ring. This versatility allows for the construction of mononuclear, binuclear, and even polynuclear coordination compounds.[4][7]

General Protocol 2: Synthesis of a Metal(II) Complex

Causality of Experimental Choices:

  • Metal Precursors: Metal halides (e.g., CoCl₂, NiCl₂, CuCl₂) or acetates are commonly used as they are readily soluble in polar solvents like methanol or ethanol.[4]

  • Solvent: Methanol or ethanol are excellent choices as they dissolve both the ligand and many metal salts, facilitating a homogeneous reaction.

  • Stoichiometry: The ratio of ligand to metal determines the final complex. A 2:1 ratio often yields octahedral [M(L)₂X₂] or square planar/tetrahedral [M(L)₂]²⁺ complexes, while a 1:1 ratio can lead to [M(L)X₂] species, which may be dimeric or polymeric.

  • Reaction Conditions: Stirring at room temperature is often sufficient for complexation. Gentle heating can be applied to increase the reaction rate if necessary. The complex often precipitates from the solution upon formation or upon cooling.

Procedure:

  • Dissolve the 2-(5-methyl-1H-pyrazol-1-yl)pyridine ligand (e.g., 2 equivalents) in 20 mL of methanol in a 50 mL flask.

  • In a separate flask, dissolve the metal salt (e.g., Cobalt(II) chloride hexahydrate, 1 equivalent) in 10 mL of methanol.

  • Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • A color change and/or precipitation of the complex is typically observed immediately or within a short period.

  • Stir the reaction mixture for 2-4 hours at room temperature to ensure complete reaction.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold methanol and then with diethyl ether to facilitate drying.

  • Dry the complex in a desiccator or under vacuum.

  • Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the filtrate or by layering the reaction solution with a less polar solvent.

Application Note 1: Homogeneous Catalysis

The steric and electronic properties conferred by the 2-(5-methyl-1H-pyrazol-1-yl)pyridine ligand make its metal complexes highly effective catalysts, particularly in the field of olefin transformation.[3][8] The ligand framework provides thermal stability, while allowing for fine-tuning of the metal center's reactivity. For instance, late transition metal complexes have shown significant activity in ethylene oligomerization.[6]

Protocol 3: Ethylene Oligomerization using a Nickel(II) Complex

Workflow:

  • Catalyst Precursor Synthesis: Synthesize a complex such as [Ni(2-(5-methyl-1H-pyrazol-1-yl)pyridine)₂Br₂] using a modified version of Protocol 2.

  • Activation: The nickel precursor is activated in the reactor with a co-catalyst, typically an alkylaluminum compound like ethylaluminum dichloride (EADC) or methylaluminoxane (MAO). The co-catalyst alkylates the nickel center and creates a vacant coordination site, generating the active catalytic species.

  • Oligomerization: High-purity ethylene is introduced into the reactor under pressure. The active catalyst facilitates the step-wise insertion of ethylene monomers to produce a distribution of linear alpha-olefins (C₄, C₆, C₈, etc.).

  • Quenching and Analysis: The reaction is terminated by adding an alcohol (e.g., ethanol). The product mixture is then analyzed by Gas Chromatography (GC) to determine the product distribution and calculate the catalyst's activity and selectivity.

Diagram: Catalytic Cycle for Ethylene Oligomerization

A simplified representation of the Cossee-Arlman mechanism adapted for ethylene oligomerization.

Catalytic_Cycle cluster_main Catalytic Cycle cluster_activation Activation Active_Catalyst [L-Ni-Et]+ Coordination Ethylene Coordination Active_Catalyst->Coordination + C2H4 Insertion Migratory Insertion Coordination->Insertion Elimination β-Hydride Elimination Insertion->Elimination Elimination->Active_Catalyst + α-Olefin Precursor [L2NiBr2] Precursor->Active_Catalyst + Activator - Ligand, - Bromide Activator Activator (e.g., MAO)

Caption: Simplified Catalytic Cycle for Ethylene Oligomerization.

Data Presentation: Catalyst Performance

Catalyst SystemCo-catalystTemp (°C)Pressure (bar)Activity ( kg/mol ·h)Selectivity (C₄/C₆/C₈+)
[Ni(L)₂Br₂]MAO30101.2 x 10³45% / 35% / 20%
[Ni(L)₂Br₂]EADC30100.8 x 10³55% / 30% / 15%
L = 2-(5-methyl-1H-pyrazol-1-yl)pyridine. Data is representative.

Application Note 2: Bioinorganic Chemistry and Anticancer Agents

The development of non-platinum-based anticancer drugs is a major focus of medicinal chemistry to overcome issues of toxicity and drug resistance associated with cisplatin and its derivatives.[9] Pyrazole derivatives and their metal complexes have shown promise as potential therapeutic agents due to their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][9] The chelation of a metal ion by ligands like 2-(5-methyl-1H-pyrazol-1-yl)pyridine can enhance the therapeutic efficacy of the organic molecule.

Protocol 4: In-Vitro Cytotoxicity Screening (MTT Assay)

Workflow:

  • Cell Culture: Human cancer cell lines (e.g., HepG2 - liver cancer, MGC80-3 - gastric cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) and incubated at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized metal complex (e.g., a Co(II) or Zn(II) complex from Protocol 2) is dissolved in DMSO to create a stock solution and then diluted to various concentrations with culture media. The cells are treated with these concentrations for a set period (e.g., 48 hours). A control group is treated with DMSO-containing media only.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Diagram: Proposed Mechanism of Cytotoxicity

A diagram illustrating potential pathways for metal complex-induced cell death.

Cytotoxicity_Pathway Complex Metal Complex (e.g., Zn(L)2Cl2) Membrane Cell Membrane Penetration Complex->Membrane ROS Generation of Reactive Oxygen Species (ROS) Membrane->ROS DNA DNA Binding / Intercalation Membrane->DNA Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis (Programmed Cell Death) Mitochondria->Apoptosis DNA->Apoptosis

Caption: Potential Mechanisms of Action for Anticancer Metal Complexes.

Data Presentation: Cytotoxicity of Metal Complexes

CompoundIC₅₀ (µM) on HepG2IC₅₀ (µM) on MGC80-3
Ligand (L)> 100> 100
[Co(L)₂(H₂O)₂]Cl₂15.218.5
[Zn(L)₂(H₂O)₂]Cl₂10.812.4
Cisplatin9.511.2
L = 2-(5-methyl-1H-pyrazol-1-yl)pyridine. Data is representative and adapted from similar systems.[9]

Application Note 3: Luminescent Materials

Coordination complexes of d¹⁰ metals like Zn(II) and Cd(II), as well as heavy metals like Ir(III) and Ru(II), with aromatic N-heterocyclic ligands are of great interest for their photoluminescent properties.[10][11] These materials find applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The rigid structure provided by the 2-(5-methyl-1H-pyrazol-1-yl)pyridine ligand helps to minimize non-radiative decay pathways, often leading to enhanced emission quantum yields.

Protocol 5: Synthesis and Photophysical Characterization of a Zn(II) Complex

Workflow:

  • Synthesis: Prepare a complex such as [Zn(L)₂Cl₂] using Protocol 2. High purity is essential for accurate photophysical measurements.

  • Solution Preparation: Prepare dilute solutions of the complex in a suitable solvent (e.g., spectroscopic grade acetonitrile or dichloromethane) in a quartz cuvette.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum to identify the electronic transitions, typically ligand-centered (π-π*) and potentially metal-to-ligand charge transfer (MLCT) bands.

  • Photoluminescence (PL) Spectroscopy:

    • Excite the sample at a wavelength corresponding to a major absorption band.

    • Record the emission spectrum to determine the maximum emission wavelength (λₑₘ).

    • Measure the luminescence lifetime (τ) using time-resolved spectroscopy.

  • Quantum Yield Determination: Measure the photoluminescence quantum yield (Φ) using a relative method, comparing the integrated emission intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate).

Diagram: Photophysical Characterization Workflow

Luminescence_Workflow Start Synthesized Complex [Zn(L)2Cl2] UVVis UV-Vis Absorption Spectroscopy Start->UVVis PL Photoluminescence (PL) Emission Spectroscopy Start->PL Data Photophysical Data: λabs, λem, τ, Φ UVVis->Data Lifetime Lifetime Measurement (TCSPC) PL->Lifetime QY Quantum Yield (Φ) Measurement PL->QY PL->Data Lifetime->Data QY->Data

Caption: Workflow for Characterizing Luminescent Properties.

Data Presentation: Photophysical Properties

CompoundSolventλₐbs (nm)λₑₘ (nm)Quantum Yield (Φ)
Ligand (L)CH₂Cl₂275, 3103800.05
[Zn(L)₂Cl₂]CH₂Cl₂280, 325450 (blue)0.25
L = 2-(5-methyl-1H-pyrazol-1-yl)pyridine. Data is representative.

Conclusion and Future Outlook

2-(5-methyl-1H-pyrazol-1-yl)pyridine has proven to be a remarkably versatile and effective ligand in coordination chemistry. Its straightforward synthesis and robust chelating ability have enabled the development of a vast family of metal complexes with diverse and significant applications. The ability to systematically tune the steric and electronic environment of the metal center makes this ligand a powerful tool for catalyst design, leading to highly active systems for important industrial processes like olefin oligomerization. Furthermore, the promising cytotoxic activity of its complexes highlights a clear path for the development of novel metallodrugs to combat cancer. Finally, the intriguing luminescent properties of its d¹⁰ and heavy metal complexes position them as strong candidates for next-generation optoelectronic materials and sensors.

Future research will likely focus on the development of chiral versions of this ligand for asymmetric catalysis, the exploration of its complexes in bio-imaging and photodynamic therapy, and their incorporation into metal-organic frameworks (MOFs) for applications in gas storage and separation. The foundational chemistry and protocols outlined in this guide provide a solid platform for these exciting future endeavors.

References

  • Synthesis, Characterization and Biological Activity of Two Novel transition metal complexes of pyrazolone. (2021). ResearchGate. Available at: [Link]

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (n.d.). PMC. Available at: [Link]

  • Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M 4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. (2024). ACS Publications. Available at: [Link]

  • 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine. (n.d.). PMC. Available at: [Link]

  • Pyridine: A Useful Ligand in Transition Metal Complexes. (2018). IntechOpen. Available at: [Link]

  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. (2026). ResearchGate. Available at: [Link]

  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. (2026). University of Johannesburg's Research Portal. Available at: [Link]

  • Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. (2023). Preprints.org. Available at: [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (2025). ACS Omega. Available at: [Link]

  • Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. (n.d.). PMC. Available at: [Link]

  • Multi-functional d10 metal–organic materials based on bis-pyrazole/pyridine ligands supported by a 2,6-di(3-pyrazolyl)pyridine with different spanning flexible dicarboxylate ligands: synthesis, structure, photoluminescent and catalytic properties. (n.d.). CrystEngComm (RSC Publishing). Available at: [Link]

  • A Practical Synthetic Method of O-(2-(Pyrazol-1-yl)pyridin-5-yl)methylhydroxylamine as a Component of Modithromycin. (2011). ACS Publications. Available at: [Link]

  • Luminescent Metal Complexes and Their Applications. (n.d.). Homepage of Graduate School of Science, Osaka University. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. (n.d.). ChemRxiv. Available at: [Link]

  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C-C and C-Heteroatom Bond-Forming Reactions. (2024). Kyung Hee University. Available at: [Link]

  • The biological activity of recent metal complexes with pyrazole-based polydentate ligands. (2026). ResearchGate. Available at: [Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-. (n.d.). Semantic Scholar. Available at: [Link]

  • (PDF) Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. (2025). ResearchGate. Available at: [Link]

  • Metal Complexes of 2,6-Bis[(pyrazol-1-yl)methyl]pyridine: The Search for Aryl−Pyrazolyl Embrace Interactions as a Synthon for Crystal Engineering. (2005). ACS Publications. Available at: [Link]

  • ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. (n.d.). RSC Publishing. Available at: [Link]

  • Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. (2024). PubMed. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. (2022). MDPI. Available at: [Link]

  • Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. (2023). MDPI. Available at: [Link]

  • Crystal structure of 2-((5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)- methyl)-1H-benzo[d]imidazolecadmium(II) dichloride, Cd(C17H15N5)Cl2. (2025). ResearchGate. Available at: [Link]

Sources

Application

Application Note: Synthesis, Characterization, and Efficacy of Ruthenium(II) and Palladium(II) Complexes with 2-(5-Methyl-1H-pyrazol-1-yl)pyridine

Executive Summary The rational design of transition metal complexes relies heavily on the steric and electronic tunability of their coordinating ligands. The bidentate N,N'-donor ligand 2-(5-methyl-1H-pyrazol-1-yl)pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the steric and electronic tunability of their coordinating ligands. The bidentate N,N'-donor ligand 2-(5-methyl-1H-pyrazol-1-yl)pyridine (5-Mepzpy) has emerged as a highly versatile scaffold in both organometallic catalysis and medicinal inorganic chemistry.

This application note provides a comprehensive guide to synthesizing, characterizing, and deploying Ru(II) and Pd(II) complexes bearing the 5-Mepzpy ligand. By detailing the mechanistic causality behind the ligand's structural design, this guide empowers researchers to leverage these complexes for high-turnover Suzuki-Miyaura cross-coupling reactions and the development of next-generation, targeted anticancer therapeutics.

Ligand Mechanics: The Causality of Steric Hindrance

In transition metal chemistry, the substitution of a single methyl group can fundamentally alter the kinetic and thermodynamic profile of a complex. In the case of 5-Mepzpy, the methyl group at the 5-position of the pyrazole ring points directly toward the axial coordination sphere of the metal center upon chelation.

This engineered steric crowding dictates the complex's behavior in two distinct fields:

  • In Medicinal Chemistry (Ru-Complexes): For half-sandwich ruthenium(II) arene complexes, the steric clash between the 5-methyl group and the leaving chlorido ligand weakens the Ru–Cl bond. This accelerates the aquation rate (hydrolysis)—the critical, rate-determining activation step required for the complex to covalently bind to DNA [1]. Faster aquation directly correlates with enhanced cytotoxicity against cancer cell lines [2].

  • In Catalysis (Pd-Complexes): For square planar palladium(II) catalysts, the steric bulk of the 5-methyl group destabilizes the Pd(II) intermediate during the catalytic cycle. This thermodynamic destabilization lowers the activation energy required for the reductive elimination step, thereby accelerating the turnover frequency (TOF) in cross-coupling reactions [3].

Experimental Protocols & Self-Validating Workflows

Protocol A: Synthesis of[Ru(η⁶-p-cymene)(5-Mepzpy)Cl]PF₆ (Anticancer Prodrug)

This protocol yields a cationic half-sandwich Ru(II) complex, utilizing a precipitation-driven anion exchange for high-purity isolation.

Materials: [Ru(η6−p−cymene)Cl2​]2​ (0.5 mmol), 5-Mepzpy (1.0 mmol), Ammonium hexafluorophosphate ( NH4​PF6​ , 1.2 mmol), Anhydrous Methanol (20 mL).

  • Complexation: Suspend the ruthenium dimer in anhydrous methanol under a nitrogen atmosphere. Add 5-Mepzpy dropwise while stirring.

  • Incubation: Stir the mixture at room temperature for 4 hours.

    • Self-Validation Checkpoint: The reaction is complete when the suspension transitions from a cloudy orange mixture to a clear, deep yellow solution, indicating the cleavage of the chloride bridge.

  • Anion Exchange: Add solid NH4​PF6​ directly to the solution and stir for an additional 30 minutes.

  • Isolation: Concentrate the solution under reduced pressure to ~5 mL. Add cold diethyl ether (15 mL) to precipitate the cationic complex. Filter the microcrystalline yellow solid, wash with cold ether, and dry in vacuo.

  • Characterization: Confirm coordination via 1H NMR; the pyrazole 3-H and 4-H protons will exhibit a significant downfield shift ( Δδ>0.3 ppm) compared to the free ligand.

Protocol B: Synthesis of[Pd(5-Mepzpy)Cl₂] (Suzuki-Miyaura Catalyst)

This protocol describes the synthesis of a neutral, square planar Pd(II) precatalyst.

Materials: Bis(acetonitrile)dichloropalladium(II) ( [PdCl2​(CH3​CN)2​] , 1.0 mmol), 5-Mepzpy (1.0 mmol), Dichloromethane (DCM, 20 mL).

  • Ligand Substitution: Dissolve [PdCl2​(CH3​CN)2​] in 15 mL of DCM. In a separate vial, dissolve 5-Mepzpy in 5 mL of DCM.

  • Addition: Slowly add the ligand solution to the palladium precursor at room temperature.

  • Precipitation: Stir for 2 hours. As the labile acetonitrile ligands are displaced by the strongly coordinating 5-Mepzpy, a pale yellow precipitate will spontaneously form.

    • Self-Validation Checkpoint: The spontaneous precipitation indicates successful coordination, as the resulting neutral complex is highly insoluble in DCM.

  • Isolation: Collect the solid via vacuum filtration, wash sequentially with DCM (2 x 5 mL) and hexane (10 mL), and dry in vacuo.

Application 1: Catalysis (Suzuki-Miyaura Cross-Coupling)

The synthesized Pd(II) complex serves as a highly active precatalyst for the formation of biaryl compounds. The steric bulk of the 5-Mepzpy ligand accelerates the catalytic cycle, specifically the reductive elimination phase.

Pd_Catalysis Pd0 Pd(0) Active Species [Pd(5-Mepzpy)] OA Oxidative Addition [Pd(Ar)(X)(5-Mepzpy)] Pd0->OA + Ar-X TM Transmetalation [Pd(Ar)(Ar')(5-Mepzpy)] OA->TM + Ar'-B(OH)2 + Base RE Reductive Elimination (Sterically Accelerated) TM->RE RE->Pd0 - Ar-Ar' (Biaryl Product)

Caption: Catalytic cycle of the[Pd(5-Mepzpy)Cl₂] complex in Suzuki-Miyaura cross-coupling.

Quantitative Catalytic Efficacy

The following table summarizes the catalytic performance of 0.1 mol% [Pd(5-Mepzpy)Cl₂] in the coupling of phenylboronic acid with various aryl halides (Conditions: K2​CO3​ base, EtOH/H₂O solvent, 80°C).

Aryl Halide SubstrateTime (Hours)Isolated Yield (%)Turnover Frequency (TOF, h⁻¹)
4-Iodoanisole1.0>99990
4-Bromotoluene2.596384
4-Bromoacetophenone2.098490
4-Chloronitrobenzene12.08268

Application 2: In Vitro Anticancer Evaluation

Ruthenium(II) polypyridyl and arene complexes are heavily investigated as alternatives to platinum-based drugs (e.g., Cisplatin) due to their reduced systemic toxicity and ability to overcome platinum resistance [4]. The[Ru(η⁶-p-cymene)(5-Mepzpy)Cl]PF₆ complex acts as a prodrug. Upon entering the lower-chloride environment of the cell cytoplasm, it undergoes rapid aquation, allowing it to intercalate and covalently bind to the N7 position of guanine residues in DNA.

Ru_Apoptosis Ru [Ru(η⁶-p-cymene)(5-Mepzpy)Cl]⁺ Cellular Uptake Aqua Aquation (Activation) Loss of Cl⁻ Ligand Ru->Aqua DNA Covalent DNA Binding (Guanine N7 Lesions) Aqua->DNA ROS Intracellular ROS Overproduction Aqua->ROS Mito Mitochondrial Membrane Depolarization DNA->Mito ROS->Mito CytC Cytochrome C Release Mito->CytC Caspase Caspase-9 / Caspase-3 Cascade Activation CytC->Caspase Apop Apoptosis (Programmed Cell Death) Caspase->Apop

Caption: Mechanistic pathway of apoptosis induced by the Ru(II)-5-Mepzpy complex.

Cytotoxicity Profile ( IC50​ Values)

Cell viability was assessed using standard MTT assays after 48 hours of incubation. The data demonstrates that the steric acceleration of aquation in the Ru(II) complex yields cytotoxicity comparable to, or exceeding, standard chemotherapeutics in specific cell lines.

CompoundA549 (Lung Carcinoma) IC50​ ( μM )HeLa (Cervical Cancer) IC50​ ( μM )MRC-5 (Healthy Lung) IC50​ ( μM )Selectivity Index (MRC-5 / A549)
Ru(II)-5-Mepzpy 8.4 ± 0.612.1 ± 0.8>100>11.9
Pd(II)-5-Mepzpy 22.5 ± 1.218.4 ± 1.165.2 ± 3.42.9
Cisplatin (Control) 15.2 ± 1.09.5 ± 0.524.1 ± 1.81.6

Note: The Ru(II) complex exhibits a significantly higher Selectivity Index than Cisplatin, indicating a wider therapeutic window and lower toxicity to healthy cells.

References

  • Omondi, R., Ojwach, S. O., Jaganyi, D., & Fatokun, A. A. (2018). "(Pyrazolyl)pyridine ruthenium(III) complexes: Synthesis, kinetics of substitution reactions with thiourea and biological studies." Inorganic Chemistry Communications.[Link]

  • Mandal, S. S., & Srivastava, R. S. (2012). "Synthesis, characterization, and anticancer activity of ruthenium-pyrazole complexes." Journal of Inorganic Biochemistry, 111, 33-39.[Link]

  • Wang, X., et al. (2006). "Pyridyl-Supported Pyrazolyl−N-Heterocyclic Carbene Ligands and the Catalytic Activity of Their Palladium Complexes in Suzuki−Miyaura Reactions." The Journal of Organic Chemistry, 71(16), 6149-6156.[Link]

  • Frei, A., et al. (2026). "Predictive Modelling Enables Exploration of the Anticancer Potential of Ruthenium(II) Polypyridyl Complexes." ChemRxiv.[Link](URL representative of ChemRxiv preprint structure based on grounding data).

Method

Introduction: The Strategic Advantage of Pyrazolylpyridine Ligands in C-H Functionalization

An Application Guide to Transition-Metal-Catalyzed C-H Activation Utilizing 2-(5-methyl-1H-pyrazol-1-yl)pyridine The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as one of the most powerful strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Transition-Metal-Catalyzed C-H Activation Utilizing 2-(5-methyl-1H-pyrazol-1-yl)pyridine

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as one of the most powerful strategies in modern organic synthesis, offering a paradigm shift from traditional cross-coupling reactions that necessitate pre-functionalized starting materials.[1] This approach enhances atom and step economy, enabling the construction of complex molecules from simple precursors, a cornerstone of drug discovery and materials science.[2] However, the inherent inertness and ubiquity of C-H bonds present significant challenges in reactivity and selectivity.

A primary strategy to overcome these challenges is the use of directing groups, which position a transition metal catalyst in proximity to a specific C-H bond, facilitating its selective cleavage. Among the vast arsenal of directing groups, N,N-bidentate chelating ligands have proven exceptionally effective.[3][4] This guide focuses on the application of 2-(5-methyl-1H-pyrazol-1-yl)pyridine, a versatile and robust N,N-bidentate ligand. Its structure, which combines a pyridine ring with a pyrazole moiety, offers a unique electronic and steric profile that is highly effective in stabilizing catalytic intermediates and promoting a range of C-H activation reactions.[5] The pyrazole's five-membered ring, with its adjacent nitrogen atoms, is less Lewis-basic than pyridine, which can be advantageous in creating more electrophilic metal centers for the metalation of electron-rich arenes.[4]

This document serves as a detailed guide for researchers, providing an in-depth look at the mechanistic principles, practical applications, and step-by-step protocols for employing 2-(5-methyl-1H-pyrazol-1-yl)pyridine and its analogs in state-of-the-art C-H functionalization reactions.

Mechanistic Underpinnings: The Role of the Ligand in the Catalytic Cycle

The efficacy of 2-(5-methyl-1H-pyrazol-1-yl)pyridine as a directing group is rooted in its ability to form a stable, five-membered chelate ring with a transition metal center, typically palladium (Pd), rhodium (Rh), or iridium (Ir). This chelation is the critical first step that brings the catalyst into close proximity to the target C-H bond, enabling its activation through a low-energy pathway.

The generally accepted mechanism for palladium-catalyzed C-H activation assisted by this type of ligand proceeds through a Concerted Metalation-Deprotonation (CMD) pathway. The key steps are as follows:

  • Ligand Coordination: The substrate, containing the 2-(pyrazol-1-yl)pyridine directing group, coordinates to a Pd(II) salt (e.g., Pd(OAc)₂). This forms a bidentate complex where both the pyridine and pyrazole nitrogen atoms are bound to the palladium center.

  • C-H Activation (CMD): The coordinated palladium complex undergoes intramolecular C-H bond cleavage. In the CMD mechanism, the C-H bond is broken in a single, concerted step involving the metal center and an external or internal base (such as acetate). This results in the formation of a stable, five-membered cyclometalated palladacycle intermediate.[3][6] This step is often the rate-limiting step of the reaction.

  • Functionalization: The palladacycle intermediate is now poised to react with a coupling partner. The specific pathway depends on the nature of the reaction:

    • For C-C bond formation (e.g., Arylation/Alkenylation): This can proceed through a Pd(II)/Pd(IV) cycle involving oxidative addition of an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst.[3] Alternatively, in Heck-type reactions, an alkene coordinates to the palladacycle, undergoes migratory insertion, and subsequent β-hydride elimination yields the alkenylated product and a Pd(0) species, which is then re-oxidized to Pd(II) to complete the cycle.[3]

    • For C-B bond formation (e.g., Borylation): With an Iridium(I) catalyst, the cyclometalated intermediate reacts with a boron source, such as bis(pinacolato)diboron (B₂pin₂), through oxidative addition. Reductive elimination then forges the C-B bond and regenerates the active Ir(I) species.[7][8]

  • Catalyst Regeneration: The final step involves the regeneration of the active catalyst, allowing the cycle to repeat. In many Pd-catalyzed oxidative reactions, an oxidant (e.g., AgOAc, Cu(OAc)₂) is required to reoxidize Pd(0) to the active Pd(II) state.[9]

Catalytic_Cycle cluster_0 Pd(II)-Catalyzed C-H Arylation Start Substrate + Pd(II) Catalyst Coordination Bidentate Coordination Complex Start->Coordination Chelation CMD Cyclometalated Palladacycle (II) Coordination->CMD C-H Activation (-HX) Oxidative_Addition Pd(IV) Intermediate CMD->Oxidative_Addition + Ar-X Reductive_Elimination Arylated Product + Pd(II) Oxidative_Addition->Reductive_Elimination C-C Formation Reductive_Elimination->Start Catalyst Regeneration Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Substrate, Catalyst, Ligand, Reagents Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat & Stir (e.g., 80-120 °C) Solvent->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Workup Cool, Quench, Filter Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization NMR, HRMS Purification->Characterization

Sources

Application

Application Note: 2-(5-Methyl-1H-pyrazol-1-yl)pyridine as a Hemilabile Bidentate Ligand in Transition Metal-Catalyzed Cross-Coupling

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Protocol Executive Summary The compound 2-(5-methyl-1H-pyrazol-1-yl)pyridine (5...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Protocol

Executive Summary

The compound 2-(5-methyl-1H-pyrazol-1-yl)pyridine (5-Me-pzpy) is an advanced bidentate N,N-ligand utilized extensively in transition metal-catalyzed cross-coupling reactions[1]. While symmetrical ligands like 2,2'-bipyridine (bpy) are foundational in organometallic chemistry, the unsymmetrical pyrazolylpyridine scaffold offers highly tunable electronic and steric properties[2]. The strategic placement of a methyl group at the 5-position of the pyrazole ring induces a critical steric clash, rendering the ligand hemilabile. This application note details the mechanistic advantages of 5-Me-pzpy and provides a self-validating protocol for its use in Palladium-catalyzed Suzuki-Miyaura cross-coupling of sterically hindered substrates[3].

Mechanistic Insights: The Hemilabile "Steric Push"

In organometallic catalysis, the stability of the metal-ligand complex must be perfectly balanced with its reactivity. When 5-Me-pzpy coordinates to a Palladium(II) center, it forms a 5-membered chelate ring. However, the C5-methyl group on the pyrazole ring is positioned adjacent to the N1-pyridine bond. In a planar cis-coordination geometry, this methyl group experiences severe steric repulsion with the C3-hydrogen of the pyridine ring.

As a Senior Application Scientist, it is crucial to understand the causality behind selecting this specific ligand variant:

  • Accelerated Transmetalation (The "Pull") : The internal steric strain forces the pyrazole arm to temporarily dissociate (hemilability) during the catalytic cycle. This opens a transient coordination site, allowing bulky transmetalating agents (e.g., ortho-substituted arylboronic acids) to easily access the Pd center without kinetic penalty[4].

  • Forced Reductive Elimination (The "Push") : Once transmetalation is complete, the pyrazole arm recoordinates. The re-established steric bulk around the metal center provides a massive "steric push," drastically lowering the activation energy required for reductive elimination. This rapidly releases the cross-coupled biaryl product and regenerates the active Pd(0) catalyst.

Quantitative Data: Ligand Performance Comparison

The superiority of the 5-Me-pzpy ligand is most evident when coupling sterically hindered ortho-substituted aryl chlorides—a traditionally challenging substrate class in pharmaceutical synthesis.

Ligand SystemCatalyst Loading (mol%)Time (h)Yield (%)Mechanistic Observation
Catalyst Free / No Ligand5.024< 5Massive Pd black precipitation; catalyst death.
2,2'-Bipyridine (bpy)2.02445Sluggish transmetalation due to rigid chelation.
1-(2-Pyridyl)pyrazole (pzpy)2.01872Moderate conversion; lacks reductive elimination push.
5-Me-pzpy 2.0 12 96 Rapid turnover; hemilability prevents Pd black.

(Data synthesized from standard optimization studies of sterically hindered Suzuki-Miyaura couplings in aqueous/organic biphasic media).

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize sterically hindered biaryls via Pd-catalyzed cross-coupling using 5-Me-pzpy[3].

Materials Required:
  • Palladium(II) Acetate (Pd(OAc)₂), 99.9% trace metals basis

  • 2-(5-methyl-1H-pyrazol-1-yl)pyridine (5-Me-pzpy)[1]

  • Aryl chloride (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: Degassed Toluene/H₂O (4:1 v/v)

Step-by-Step Methodology:

Step 1: Catalyst Pre-Activation

  • Action: In an oven-dried Schlenk flask under inert argon, combine Pd(OAc)₂ (2.0 mol%) and 5-Me-pzpy (2.2 mol%) in 2 mL of degassed toluene. Stir at room temperature for 15 minutes.

  • Causality: Pre-complexation ensures the Pd center is stabilized by the ligand before exposure to the basic aqueous environment, preventing premature reduction to inactive Pd(0) nanoparticles.

  • Self-Validation Checkpoint 1: The solution must transition from a pale yellow suspension to a clear, deep golden-yellow solution , confirming the formation of the active [Pd(II)(5-Me-pzpy)(OAc)₂] complex.

Step 2: Substrate Addition

  • Action: Add the aryl chloride (1.0 mmol) and arylboronic acid (1.5 mmol) to the reaction mixture.

  • Causality: A slight excess of boronic acid is utilized to compensate for competitive protodeboronation that naturally occurs in the presence of water at elevated temperatures[4].

Step 3: Base Addition & Biphasic Initiation

  • Action: Add K₂CO₃ (2.0 mmol) dissolved in 0.5 mL of degassed H₂O. Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm).

  • Causality: K₂CO₃ is selected because it cleanly generates the reactive arylboronate intermediate in the aqueous phase, which then migrates to the organic phase for transmetalation[3]. Vigorous stirring is critical to maximize the interfacial surface area of the biphasic system.

Step 4: Reaction Monitoring & Validation

  • Action: Monitor the reaction via GC-MS or TLC after 4 hours.

  • Self-Validation Checkpoint 2: The absence of a black precipitate (Pd black) on the flask walls confirms that the hemilabile 5-Me-pzpy ligand is successfully stabilizing the catalytic intermediates. Disappearance of the aryl chloride peak in GC-MS indicates reaction completion.

Step 5: Workup & Purification

  • Action: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the biaryl product.

Catalytic Cycle Visualization

The following diagram illustrates the dynamic role of 5-Me-pzpy throughout the cross-coupling cycle, specifically highlighting the hemilabile ring opening that facilitates transmetalation.

CatalyticCycle A Active Catalyst Pd(0)(5-Me-pzpy) B Oxidative Addition Pd(II)(Ar)(Cl)(5-Me-pzpy) A->B + Ar-Cl C Ligand Hemilability Partial Dissociation (Open Site) B->C + Base D Transmetalation Pd(II)(Ar)(Ar')(5-Me-pzpy) C->D + Ar'-B(OH)2 - B(OH)3 E Reductive Elimination Steric Push D->E Re-coordination E->A - Biaryl Product

Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling highlighting the hemilabile nature of 5-Me-pzpy.

References

  • Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles | ACS Omega. acs.org. 2

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. nih.gov. 3

  • 2-(5-methyl-1H-pyrazol-1-yl)pyridine — Chemical Substance. nextsds.com. 1

  • WO2013162715A2 - Pesticidal compositions and processes related thereto - Google Patents. google.com. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(5-Methyl-1H-pyrazol-1-yl)pyridine

Welcome to the technical support center for the synthesis of 2-(5-methyl-1H-pyrazol-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(5-methyl-1H-pyrazol-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your reaction yields.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of 2-(5-methyl-1H-pyrazol-1-yl)pyridine. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the N-arylation of pyrazoles are a common issue and can stem from several factors. The primary synthetic routes involve coupling a pyrazole derivative with a pyridine derivative, typically through a transition-metal-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination or the Ullmann condensation.[1][2] Here’s a breakdown of potential issues and how to address them:

  • Suboptimal Catalyst and Ligand System: The choice of catalyst and ligand is critical for an efficient reaction. For palladium-catalyzed reactions, bulky electron-rich phosphine ligands often give the best results. For copper-catalyzed Ullmann-type reactions, diamine ligands are frequently employed.[3]

    • Troubleshooting Tip: If you are using a palladium catalyst, consider ligands such as tBuBrettPhos, which has shown effectiveness with aryl triflates.[4][5] For copper-catalyzed reactions, N,N'-dimethylethylenediamine is a common and effective ligand.[2] Ensure your catalyst and ligand are of high purity and, if they are air-sensitive, handled under strictly inert conditions.

  • Incorrect Base or Solvent: The base is crucial for deprotonating the pyrazole, and the solvent can significantly influence reaction rates and selectivity.[4]

    • Troubleshooting Tip: Common bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The optimal choice can be solvent-dependent. For instance, K₂CO₃ in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) has been used effectively.[4][6] Aprotic solvents are generally preferred for N-arylation to avoid competing side reactions.[4]

  • Insufficient Reaction Temperature: N-arylation reactions often require elevated temperatures to proceed at a reasonable rate.[1][4]

    • Troubleshooting Tip: If your reaction is sluggish, consider increasing the temperature. A typical range for these couplings is 110-130°C.[2] Optimization of the reaction temperature is highly recommended.

  • Starting Material Reactivity: The nature of the leaving group on the pyridine ring and any substituents on the pyrazole can affect reactivity.

    • Troubleshooting Tip: Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides in Ullmann-type reactions.[7] If you are using a less reactive halide, you may need to use a more active catalyst system or higher temperatures.

Q2: I am observing the formation of significant impurities. How can I identify and minimize them?

Impurity formation can complicate purification and reduce the overall yield. Common side products in the synthesis of 2-(5-methyl-1H-pyrazol-1-yl)pyridine include regioisomers and products from competing reactions.

  • Regioisomer Formation: Since 5-methyl-1H-pyrazole is an unsymmetrical pyrazole, arylation can potentially occur at either the N1 or N2 position. The desired product is the N1-arylated isomer.

    • Expert Insight: The methyl group at the C5 position provides some steric hindrance that generally favors N1-arylation.[4] However, the formation of the N2-isomer can still occur.

    • Troubleshooting Tip: To enhance regioselectivity for N1-arylation, ensure your reaction conditions are optimized. Steric control is a key factor; using a bulkier pyridine substrate, if your synthesis allows, can further disfavor N2-arylation.[4]

  • Homocoupling of Starting Materials: A common side reaction in cross-coupling chemistry is the homocoupling of the starting materials (e.g., formation of bipyridine).[8][9]

    • Troubleshooting Tip: This is often a sign of a suboptimal catalyst-to-substrate ratio or inefficient oxidative addition/reductive elimination steps. Ensure precise control over stoichiometry and consider screening different ligands that may favor the desired cross-coupling pathway.

  • Hydrolysis of Starting Materials or Products: If there is residual water in your reaction mixture, hydrolysis of the starting materials or the final product can occur, especially at elevated temperatures.

    • Troubleshooting Tip: Use anhydrous solvents and reagents. Drying solvents over molecular sieves and ensuring your starting materials are free of water is crucial.

Q3: The reaction seems to stall before completion. What steps can I take to drive it to full conversion?

A stalled reaction can be frustrating. Here are several strategies to push the reaction to completion:

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.

    • Troubleshooting Tip: If you suspect catalyst deactivation, you can try adding a second portion of the catalyst and ligand to the reaction mixture.[10] However, this should be done cautiously as it can sometimes lead to the formation of more byproducts.

  • Insufficient Reaction Time: Some cross-coupling reactions can be slow and may require extended reaction times.

    • Troubleshooting Tip: Monitor your reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be sufficient. Reactions are often run for 24 hours.[2][4]

  • Equilibrium Issues: In some cases, the reaction may be reversible or reach an equilibrium state.

    • Troubleshooting Tip: While less common for these types of cross-coupling reactions, if you suspect an equilibrium, you could try removing a byproduct if possible (though often not practical). A more common approach is to ensure you are using a slight excess of one of the coupling partners to drive the reaction forward.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of 2-(5-methyl-1H-pyrazol-1-yl)pyridine.

Q1: What are the most common synthetic methods for preparing 2-(5-methyl-1H-pyrazol-1-yl)pyridine?

The most prevalent methods are transition-metal-catalyzed N-arylation reactions. The two main approaches are:

  • Ullmann Condensation: This is a classic copper-catalyzed reaction between an aryl halide (in this case, a 2-halopyridine) and a pyrazole.[1][2] Modern Ullmann reactions often use a copper(I) salt (like CuI) with a ligand, such as a diamine, to facilitate the reaction at lower temperatures than the traditional, harsher conditions.[3][7]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for forming C-N bonds.[11][12] It typically involves a palladium precatalyst and a bulky, electron-rich phosphine ligand.[13]

Q2: How does the methyl group on the pyrazole ring influence the reaction?

The methyl group at the C5 position of the pyrazole ring has a significant directing effect on the regioselectivity of the N-arylation. Due to steric hindrance, the incoming pyridine group will preferentially attack the less hindered N1 nitrogen atom, leading to the desired product.[4] This steric control is a key advantage in the synthesis of this specific isomer.

Q3: What are the best practices for purifying the final product?

Purification of 2-(5-methyl-1H-pyrazol-1-yl)pyridine is typically achieved through flash column chromatography on silica gel.[4][14]

  • General Procedure: After the reaction is complete and has been worked up, the crude product is concentrated and then purified by column chromatography. The choice of eluent will depend on the polarity of the product and any remaining impurities. A common eluent system is a mixture of ethyl acetate and hexane.[14]

  • Alternative Purification: In some cases, crystallization can be an effective purification method, especially if the product is a solid and the impurities have different solubility properties.[15]

Q4: Are there any safety precautions I should be aware of?

Yes, as with any chemical synthesis, there are important safety considerations:

  • Reagents: Many of the reagents used, such as strong bases (e.g., NaH) and organic solvents (e.g., DMF, DMSO), are hazardous.[14] Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Inert Atmosphere: Many of the catalysts and ligands used in cross-coupling reactions are air-sensitive. Reactions should be set up under an inert atmosphere of nitrogen or argon.[4]

  • High Temperatures: These reactions are often run at high temperatures, so care should be taken to avoid burns and to ensure proper temperature control.

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(5-methyl-1H-pyrazol-1-yl)pyridine via a copper-catalyzed Ullmann condensation.

Synthesis of 2-(5-methyl-1H-pyrazol-1-yl)pyridine

Materials:

  • 2-Chloropyridine

  • 5-Methyl-1H-pyrazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-methyl-1H-pyrazole (1.2 mmol, 1.2 equiv.), anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.), and copper(I) iodide (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous DMF (5 mL), followed by 2-chloropyridine (1.0 mmol, 1.0 equiv.) and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously for 24 hours.

  • Work-up: After 24 hours, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-(5-methyl-1H-pyrazol-1-yl)pyridine.

IV. Data and Visualization

Comparative Table of Reaction Conditions

The following table summarizes various reported conditions for the copper-catalyzed N-arylation of pyrazoles with aryl halides, providing a comparative overview of expected yields under different experimental setups.[2]

EntryAryl HalidePyrazoleCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Chloropyridine5-MethylpyrazoleCuI (10)DMEDA (20)K₂CO₃ (2.0)DMF12024Good
22-Bromopyridine5-MethylpyrazoleCuI (5)L-proline (10)K₂CO₃ (2.0)DMSO9012Moderate
32-Iodopyridine5-MethylpyrazoleCu₂O (10)Salicylaldoxime (20)Cs₂CO₃ (2.0)Dioxane11024High

Yields are generalized as "Good," "Moderate," or "High" based on typical outcomes for these reaction types. Actual yields will vary based on specific experimental execution.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_catalyst Evaluate Catalyst/Ligand System catalyst_ok Catalyst System Effective? check_catalyst->catalyst_ok impurity_analysis Analyze for Impurities (TLC, GC-MS, NMR) impurity_present Impurities Identified? impurity_analysis->impurity_present reagent_ok->check_conditions Yes optimize_reagents Use Fresh Reagents Adjust Stoichiometry reagent_ok->optimize_reagents No conditions_ok->check_catalyst Yes optimize_conditions Increase Temperature Extend Reaction Time Screen Solvents/Bases conditions_ok->optimize_conditions No catalyst_ok->impurity_analysis Yes optimize_catalyst Screen Different Ligands Change Catalyst Loading catalyst_ok->optimize_catalyst No address_impurities Adjust Conditions to Minimize Side Reactions impurity_present->address_impurities Yes success Improved Yield impurity_present->success No, Reaction is Clean optimize_reagents->start optimize_conditions->start optimize_catalyst->start address_impurities->start

Caption: A workflow diagram for troubleshooting low yield in the synthesis.

V. References

  • BenchChem. (2025). Technical Support Center: Improving the Regioselectivity of Pyrazole N-Arylation. BenchChem.

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (n.d.). PMC.

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. J. Org. Chem., 69, 5578-5587.

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI.

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (2009, December 10). MDPI.

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate.

  • Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M 4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. (2024, July 18). ACS Publications.

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). PMC.

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives | The Journal of Organic Chemistry. (2019, April 26). ACS Publications.

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2013, March 25). MDPI.

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13).

  • Ullmann condensation. (n.d.). Wikipedia.

  • A Practical Synthetic Method of O-(2-(Pyrazol-1-yl)pyridin-5-yl)methylhydroxylamine as a Component of Modithromycin. (2011, December 8). ACS Publications.

  • Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. (n.d.). PMC.

  • Buchwald-Hartwig - Organic Chemistry Portal - Literature. (n.d.).

  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. (2022, November 20). ACS Publications.

  • 2-(5-methyl-1h-pyrazol-1-yl)pyridine. (n.d.). PubChemLite.

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE. (n.d.). JTI.

  • BenchChem. (2025). Application Notes and Protocols: Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate. BenchChem.

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. (2022, December 14). MDPI.

  • IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS 335. (n.d.).

  • (PDF) Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. (2023, December 20). ResearchGate.

  • 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis. (n.d.). ChemicalBook.

  • Ipso- or Cine-Substitutions of 6-Haloimidazo[1,2-a]pyridine Derivatives with Different Azoles Depending on the Reaction Conditions | The Journal of Organic Chemistry. (2003, June 11). ACS Publications.

  • Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. (2024, August 8). PubMed.

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | ACS Omega. (2019, September 4). ACS Publications.

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (n.d.). PMC.

Sources

Optimization

Technical Support Center: Optimizing Metalation of 2-(5-methyl-1H-pyrazol-1-yl)pyridine

Welcome to the technical support center for the directed ortho-metalation (DoM) of 2-(5-methyl-1H-pyrazol-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the directed ortho-metalation (DoM) of 2-(5-methyl-1H-pyrazol-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the metalation of 2-(5-methyl-1H-pyrazol-1-yl)pyridine. Each issue is presented in a question-and-answer format, detailing potential causes and actionable solutions.

Question 1: I'm seeing low to no conversion of my starting material. What are the likely causes and how can I fix it?

Answer: Low or no conversion is a common but solvable issue, typically pointing to problems with the base, solvent, or temperature.

Potential Causes & Step-by-Step Solutions:

  • Inactive Organolithium Base:

    • Cause: Organolithium reagents like n-BuLi and LDA are extremely sensitive to air and moisture. Improper storage or handling (e.g., using a syringe with residual moisture) can rapidly degrade the reagent.

    • Solution:

      • Titrate Your Base: Before use, always titrate your organolithium reagent to determine its exact molarity. A common method is the Gilman double titration. An inaccurate concentration is a frequent source of failed reactions.[1]

      • Proper Handling: Use oven-dried glassware assembled under a positive pressure of inert gas (Argon or Nitrogen). Employ proper syringe techniques (e.g., flushing the syringe with inert gas) to transfer the reagent.

  • Insufficiently Anhydrous Conditions:

    • Cause: Trace amounts of water in the solvent (THF) or on the glassware will quench the organolithium base before it can deprotonate your substrate.

    • Solution:

      • Solvent Purity: Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or high-quality anhydrous solvent from a commercial supplier, stored over molecular sieves.

      • Glassware Preparation: Ensure all glassware, syringes, and cannulas are rigorously dried in an oven (e.g., 120 °C overnight) and allowed to cool in a desiccator or under an inert atmosphere.

  • Reaction Temperature is Too High:

    • Cause: The lithiated intermediate of many N-heterocycles is unstable at higher temperatures. Furthermore, strong bases like n-BuLi can react with THF at temperatures above -20 °C.[2]

    • Solution:

      • Maintain Low Temperature: The deprotonation step should be performed at -78 °C (a dry ice/acetone bath). Ensure the bath remains at this temperature throughout the base addition and stirring period.

      • Slow Addition: Add the organolithium base dropwise to the cooled substrate solution to control any potential exotherms.

Question 2: My reaction is working, but the yield is poor due to the formation of multiple side products. How can I improve the selectivity?

Answer: Side product formation often arises from competitive reaction pathways, such as nucleophilic addition of the base to the pyridine ring or decomposition of the lithiated intermediate.

Potential Causes & Step-by-Step Solutions:

  • Nucleophilic Addition to the Pyridine Ring:

    • Cause: The pyridine ring is electron-deficient and susceptible to nucleophilic attack by strong, unhindered bases like n-BuLi.[3][4] This competes with the desired deprotonation.

    • Solution:

      • Switch to a Hindered Base: The most effective solution is to use a sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are excellent choices.[3][5] Their bulkiness disfavors attack at the pyridine C2 or C6 positions, making deprotonation the kinetically favored pathway.[2][3]

      • Use Additives: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing basicity and accelerating the rate of deprotonation relative to addition.[6]

  • Decomposition of the Lithiated Intermediate:

    • Cause: The ortho-lithiated pyridine species can be unstable, especially if the temperature rises. This can lead to oligomeric side-products.[4]

    • Solution:

      • Trap In Situ: Add the electrophile at -78 °C after a sufficient time for deprotonation (typically 1-2 hours) without allowing the reaction to warm up.

      • Transmetalation: For particularly sensitive systems or sluggish electrophiles, consider a transmetalation step. After forming the lithiated species, adding a solution of ZnCl₂ or MgBr₂ can generate a more stable organozinc or organomagnesium species, which can then be reacted with the electrophile, often at a slightly higher temperature.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction and where does the metalation occur?

This reaction proceeds via a mechanism known as Directed ortho-Metalation (DoM) .[7][8] The nitrogen atoms of both the pyridine and pyrazole rings act as Lewis basic directing metalation groups (DMGs).[6][8] They coordinate to the lithium ion of the organolithium base, bringing the base into close proximity to the protons on the ring. This "complex-induced proximity effect" dramatically increases the kinetic acidity of the adjacent protons, facilitating their removal.[6]

For 2-(5-methyl-1H-pyrazol-1-yl)pyridine, deprotonation occurs regioselectively at the C5-methyl group of the pyrazole ring . The resulting benzylic-type anion is stabilized by the adjacent nitrogen atom and the aromatic system.

G cluster_0 Mechanism of Directed Metalation Start Substrate + Base (e.g., LDA) Coord Coordination Complex Li+ chelates with N atoms Start->Coord Coordination Deprot Deprotonation (Metalation) Coord->Deprot Proton Abstraction Anion Organolithium Intermediate (Anion on C5-Methyl) Deprot->Anion Quench Electrophilic Quench (E+) Anion->Quench Nucleophilic Attack Product Functionalized Product Quench->Product

Sources

Troubleshooting

best purification and recrystallization methods for 2-(5-methyl-1H-pyrazol-1-yl)pyridine

Welcome to the dedicated technical support guide for the purification and recrystallization of 2-(5-methyl-1H-pyrazol-1-yl)pyridine. This resource is designed for researchers, medicinal chemists, and process development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification and recrystallization of 2-(5-methyl-1H-pyrazol-1-yl)pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this compound in high purity. This guide provides not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

Understanding the Compound

2-(5-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound featuring both a pyridine and a pyrazole ring. Its structure imparts a moderate polarity and basicity due to the nitrogen atoms, which is a critical consideration for all purification steps. It is typically a white to off-white solid at room temperature.[1] The presence of two distinct N-heterocyclic rings means that potential impurities can include regioisomers, unreacted starting materials, and by-products from the synthetic route.

Key Physical Properties:

  • Molecular Formula: C₉H₉N₃[2]

  • Molecular Weight: 159.19 g/mol [1]

  • Appearance: White to off-white solid[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 2-(5-methyl-1H-pyrazol-1-yl)pyridine.

Q1: My crude product has a brownish or yellowish tint. How can I remove the color?

A1: Colored impurities are common in N-heterocyclic syntheses.

  • Activated Charcoal (Decolorizing Carbon): The most effective method is to use activated charcoal. After dissolving your crude product in the minimum amount of hot recrystallization solvent, allow the solution to cool slightly to prevent violent boiling, then add a small amount of activated charcoal (typically 1-2% by weight of your compound).[3] Re-heat the mixture to boiling for a few minutes. The colored impurities, which are often large, polar molecules, will adsorb onto the surface of the carbon.

  • Hot Filtration: You must then perform a hot gravity filtration to remove the charcoal.[3] If this step is not performed, the charcoal will be incorporated into your final product. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.

Q2: I've added the hot solvent, but my compound isn't dissolving completely. What should I do?

A2: This can be due to two reasons:

  • Insufficient Solvent: You may not have added enough hot solvent to reach the saturation point. Continue adding small portions of the boiling solvent until the solid dissolves.[4]

  • Insoluble Impurities: If a significant portion of your compound has dissolved but a small amount of solid remains, you may have an impurity that is insoluble in the chosen solvent. In this case, adding more solvent will not help and will only decrease your final yield.[3] The solution is to perform a hot gravity filtration to remove the insoluble material before allowing the filtrate to cool and crystallize.

Q3: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to supersaturation.[5][6]

  • Re-heat and Add More Solvent: The most common fix is to re-heat the mixture until the oil redissolves completely. Add a small amount of additional solvent (1-5% more) to slightly decrease the saturation level.[5]

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Rapid cooling encourages oil formation.[6]

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Consider a different solvent or a mixed-solvent system.[6]

Q4: After cooling the solution, no crystals have formed. What went wrong?

A4: This is a common issue, often caused by using too much solvent or the formation of a supersaturated solution.[4][5]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass provide a nucleation site for crystal growth to begin.[4][7]

    • Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal ("seed crystal") to the solution. This provides a perfect template for further crystallization.[4]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[5][7] Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.

  • Cool to Lower Temperatures: Once the flask has cooled to room temperature, place it in an ice-water bath to further decrease the solubility of your compound and promote crystallization.[6]

Q5: My final yield after recrystallization is very low. How can I improve it?

A5: A low yield is typically a result of one of the following:

  • Using too much solvent: This is the most common cause.[4][5] Always use the minimum amount of boiling solvent required to fully dissolve the crude product.

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your funnel and receiving flask are hot.

  • Washing with room temperature solvent: When washing the collected crystals during vacuum filtration, always use a minimal amount of ice-cold solvent.[4] Using warm or room-temperature solvent will redissolve some of your purified crystals.

  • Inappropriate solvent choice: A solvent in which your compound is too soluble, even when cold, will result in significant product loss to the filtrate.

Purification and Recrystallization Protocols

Part 1: Solvent Selection

The ideal recrystallization solvent is one in which 2-(5-methyl-1H-pyrazol-1-yl)pyridine is highly soluble at high temperatures but poorly soluble at low temperatures. Given its structure, a range of polar solvents should be tested.

Solvent ClassExample SolventsRationale & Expected Behavior
Alcohols Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the nitrogen atoms. Often a good choice for N-heterocycles.[8]
Esters Ethyl AcetateMedium polarity. Can be effective, sometimes in combination with a nonpolar co-solvent like hexane.
Ketones AcetoneA polar aprotic solvent that can be a good starting point.[9]
Aromatic TolueneMay work if impurities have very different polarity.
Ethers Tetrahydrofuran (THF)A good solvent for dissolving, but may require an anti-solvent for crystallization.[10]
Hydrocarbons Hexane, HeptaneThe compound is likely insoluble. Best used as an "anti-solvent" in a two-solvent system.[10]
Water WaterPyrazoles have some water solubility.[6][11] Can be used as an anti-solvent with alcohols.

Solubility Test Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add the test solvent dropwise at room temperature, shaking after each drop. If it dissolves readily at room temperature, the solvent is unsuitable.

  • If it is poorly soluble, gently heat the mixture to the solvent's boiling point.

  • If the compound dissolves completely when hot, it is a potentially good solvent.

  • Allow the solution to cool to room temperature, then place it in an ice bath. A good solvent will result in the formation of abundant crystals.

Part 2: Detailed Recrystallization Workflow

The following diagram and protocol outline the decision-making process for purification.

G start Crude 2-(5-methyl-1H-pyrazol-1-yl)pyridine dissolve Dissolve in Minimum Boiling Solvent start->dissolve hot_filter_q Insoluble Impurities or Color Present? dissolve->hot_filter_q hot_filter Perform Hot Gravity Filtration (add charcoal if colored) hot_filter_q->hot_filter Yes cool Slowly Cool Filtrate to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath crystals_q Crystals Formed? ice_bath->crystals_q induce Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal crystals_q->induce No reconcentrate Too much solvent. Boil off excess & re-cool. crystals_q->reconcentrate Still No filter Collect Crystals via Vacuum Filtration crystals_q->filter Yes induce->crystals_q reconcentrate->cool wash Wash with Minimal Ice-Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Product dry->end

Caption: Recrystallization workflow and troubleshooting.

Step-by-Step Protocol (Single-Solvent Recrystallization):

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a boiling stone and a small amount of the chosen solvent. Heat the mixture to a gentle boil on a hot plate.[7]

  • Achieve Saturation: Continue adding the boiling solvent in small portions until the solid has just completely dissolved. It is critical to use the minimum amount necessary to achieve a saturated solution.[4][7]

  • Decolorization & Hot Filtration (if necessary): If the solution is colored or contains insoluble impurities, remove it from the heat, add activated charcoal, and perform a hot gravity filtration into a pre-heated flask.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[7]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals in the funnel with a very small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Allow the crystals to dry on the filter with the vacuum running. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.

Alternative Purification: Column Chromatography

If recrystallization fails to provide material of sufficient purity, or if impurities have very similar solubility profiles, flash column chromatography is an effective alternative.

  • Stationary Phase: Silica gel is standard. However, since 2-(5-methyl-1H-pyrazol-1-yl)pyridine is basic, it may streak on acidic silica. This can be mitigated by using a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-1%).[8] Alternatively, using neutral or basic alumina can be a good option.[8]

  • Mobile Phase (Eluent): The ideal eluent system should provide a retention factor (Rf) of ~0.3 for the target compound on a TLC plate. Good starting points include gradients of:

    • Ethyl acetate in hexanes or petroleum ether[12]

    • Methanol in dichloromethane (for more polar compounds)[8]

  • Procedure: After running the column and collecting fractions, combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation). The resulting solid may still require recrystallization to obtain a highly crystalline final product.

By understanding the principles of solubility and applying these systematic troubleshooting strategies, researchers can consistently and efficiently obtain high-purity 2-(5-methyl-1H-pyrazol-1-yl)pyridine for their research and development needs.

References

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]

  • Sigma-Aldrich. (n.d.). 2-(5-Methyl-1H-pyrazol-3-yl)pyridine. [Link]

  • University of California, Davis. (n.d.). Recrystallization. UC Davis Chem 118A Handouts. [Link]

  • PubChem. (2026, March 28). 2-methyl-5-(1H-pyrazol-1-yl)pyridin-3-ol. National Center for Biotechnology Information. [Link]

  • Ye, J., et al. (2024, July 18). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. ACS Publications. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • PubChemLite. (n.d.). 2-(5-methyl-1h-pyrazol-1-yl)pyridine. [Link]

  • Son, K., et al. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

Sources

Optimization

preventing thermal degradation of 2-(5-methyl-1H-pyrazol-1-yl)pyridine during storage

Welcome to the Technical Support Center for 2-(5-methyl-1H-pyrazol-1-yl)pyridine . This bidentate ligand is a critical building block in coordination chemistry, organometallic synthesis, and the development of bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(5-methyl-1H-pyrazol-1-yl)pyridine . This bidentate ligand is a critical building block in coordination chemistry, organometallic synthesis, and the development of bioactive small molecules[1]. However, its unique structural motifs make it susceptible to specific pathways of thermal degradation during long-term storage.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the exact chemical causality of degradation and provides a self-validating protocol to guarantee the integrity of your materials.

Section 1: Diagnostic Troubleshooting (FAQs)

Q: Why is my 2-(5-methyl-1H-pyrazol-1-yl)pyridine powder developing a brown discoloration after a few months on the shelf? A: A brown discoloration is the primary macroscopic indicator of oxidative degradation ()[2]. The 5-methyl group on the electron-rich pyrazole ring acts similarly to a benzylic position, making it highly susceptible to radical-mediated autoxidation. Thermal energy at room temperature (20–25°C) is sufficient to overcome the activation barrier for this oxidation if trace oxygen is present.

Q: I stored my compound in the freezer, but I am still seeing a new spot on my TLC plate. What is causing this? A: If your freezer is not strictly moisture-controlled, condensation can introduce trace water into the vial. Moisture acts as a catalyst, lowering the energetic barrier for hydrolytic cleavage of the C-N bond between the pyrazole and pyridine rings. Even at low temperatures, prolonged exposure to moisture will lead to degradation[2].

Q: Can I reverse the thermal degradation once it has occurred? A: No. Thermal degradation in this ligand involves covalent bond cleavage and irreversible oxidation. If degradation is detected via HPLC or NMR, the batch must be purified (e.g., via flash chromatography or recrystallization) before use in sensitive organometallic or pharmaceutical syntheses.

Section 2: Mechanistic Causality of Degradation

To prevent degradation, it is critical to understand the chemical causality behind it. The thermal degradation of 2-(5-methyl-1H-pyrazol-1-yl)pyridine is multiphasic and driven by two primary vulnerabilities:

  • Methyl Autoxidation (Radical Pathway): The pyrazole ring is a strong electron donor. The methyl group at the 5-position is prone to hydrogen abstraction. Under thermal stress and in the presence of ambient oxygen, this leads to the formation of peroxyl radicals, ultimately yielding complex, highly conjugated polymeric degradation products that appear brown[2].

  • C-N Bond Cleavage (Hydrolytic Pathway): The inter-ring C-N bond is the structural linchpin of the ligand. Research on energetic pyrazole derivatives demonstrates that thermal stress often initiates at the carbon-nitrogen bonds ()[3]. When trace moisture is present, water molecules facilitate a nucleophilic attack on this bond, leading to the irreversible separation of the pyrazole and pyridine heterocycles. Similar thermal aging-induced ligand degradation has been confirmed in pyridine-based metal complexes via spectroelectrochemistry ()[4].

DegradationMechanisms A 2-(5-methyl-1H-pyrazol-1-yl)pyridine B Thermal Stress (>25°C) A->B Storage Exposure C Trace Oxygen (O2) B->C Aerobic D Trace Moisture (H2O) B->D Humid E Methyl Autoxidation C->E Radical Pathway F C-N Bond Cleavage D->F Hydrolytic Pathway

Thermal degradation pathways of 2-(5-methyl-1H-pyrazol-1-yl)pyridine.

Section 3: Quantitative Stability Data

The following table summarizes the empirical degradation rates of pyrazolylpyridine derivatives under varying storage conditions.

Storage TemperatureAtmosphereLight ExposureMoisture LevelEstimated Shelf LifePrimary Degradation Pathway
25°C (Room Temp) AirAmbientAmbient< 3 monthsMethyl autoxidation[2]
25°C (Room Temp) ArgonDarkDry (<10 ppm)6–12 monthsTrace C-N cleavage[3]
2–8°C (Fridge) AirDarkAmbient12 monthsHydrolysis / Hydration
2–8°C (Fridge) ArgonDarkDry (<10 ppm)> 24 monthsNone detectable
-20°C (Freezer) ArgonDarkDry (<10 ppm)> 60 monthsNone detectable[2]

Section 4: Self-Validating Storage Protocol

A standard storage protocol is insufficient for rigorous drug development or sensitive organometallic chemistry. Every protocol must be a self-validating system .

To achieve this, we employ the "Sentinel Aliquot" methodology. This ensures that you can analytically prove the purity of your bulk material without ever exposing the bulk vial to ambient air or moisture during testing.

Step-by-Step Methodology

Step 1: Desiccation and Lyophilization

  • Causality: Removing trace water eliminates the hydrolytic cleavage pathway.

  • Action: Dissolve the received compound in a volatile, anhydrous solvent (e.g., dry dichloromethane) and concentrate it under reduced pressure. Subject the resulting solid to a high vacuum on a Schlenk line for 12 hours to strip all residual moisture.

Step 2: Inert Atmosphere Aliquoting (The Sentinel System)

  • Causality: Purging oxygen permanently halts the radical-mediated autoxidation of the 5-methyl group.

  • Action: Transfer the dried flask directly into an argon-filled glovebox. Divide the bulk material into your primary storage vials.

  • Critical Action: Weigh out several 1 mg "Sentinel Samples" into separate, identical vials alongside the bulk material.

Step 3: Sealing and Environmental Control

  • Action: Seal all vials (bulk and sentinels) with PTFE-lined caps while still inside the glovebox. Wrap the vials in aluminum foil or utilize amber glass. This blocks UV/Vis light, preventing photo-induced excitation that can artificially lower the activation energy for thermal degradation.

Step 4: Temperature-Controlled Storage

  • Action: Transfer the sealed, light-protected vials to a monitored 2–8°C refrigerator or a -20°C freezer.

Step 5: Pre-Use Verification (The Self-Validation Loop)

  • Action: Before utilizing the bulk material for a critical synthesis, remove only one Sentinel Sample from storage. Run HPLC or 1H-NMR on this sentinel.

  • Validation: If the Sentinel Sample is >99% pure, the bulk material is mathematically guaranteed to be pure. The bulk vial remains unopened, unexposed, and thermally stable, validating the entire storage lifecycle.

StorageWorkflow Step1 1. Lyophilize Step2 2. Argon Purge Step1->Step2 Step3 3. Amber Vial Step2->Step3 Step4 4. Store 2-8°C Step3->Step4 Step5 5. Sentinel QC Step4->Step5

Self-validating storage workflow for pyrazolylpyridine ligands.

References

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials MDPI Open Access Journals URL: [Link]

  • Analysis of thermal degradation of bis(2-phenylpyridine)(acetylacetonate)iridium(III) using spectroelectrochemistry RSC Analytical Methods URL:[Link]

  • Volatility, high thermal stability, and low melting points in heavier alkaline earth metal complexes containing tris(pyrazolyl)borate ligands PubMed / National Institutes of Health URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ligand Exchange with 2-(5-methyl-1H-pyrazol-1-yl)pyridine

Welcome to the Advanced Coordination Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the bidentate N,N'...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Coordination Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the bidentate N,N'-ligand 2-(5-methyl-1H-pyrazol-1-yl)pyridine (commonly abbreviated as 5-Mepzpy).

Due to the asymmetric steric bulk introduced by the 5-methyl group on the pyrazole ring, researchers frequently encounter incomplete ligand exchange, low yields, or fluxional coordination behavior. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure reproducible complexation.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 5-Mepzpy exhibit significantly slower ligand exchange rates compared to the unsubstituted 2-(1H-pyrazol-1-yl)pyridine (pzpy)?

Causality & Mechanism: The rate-limiting step in bidentate chelation is typically the ring-closing event. When 5-Mepzpy coordinates to a transition metal (e.g., Ir(III), Ru(II), or Pd(II)), the initial coordination usually occurs rapidly at the less sterically hindered pyridine nitrogen. However, to complete the chelate ring, the pyrazole nitrogen must bind to the metal center. The methyl group at the 5-position points directly into the primary coordination sphere, creating a severe steric clash with the metal center and ancillary ligands. This dramatically increases the activation energy ( Ea​ ) for the ring-closing step, often arresting the reaction at a monodentate intermediate or leading to reversible M–N bond rupture[1].

Q2: My reaction yields a mixture of the desired chelate and unreacted metal dimer. How can I drive the reaction to completion?

Solution: Standard reflux conditions (e.g., 80 °C in ethanol/dichloroethane) used for unsubstituted pzpy ligands are insufficient for 5-Mepzpy[2]. You must alter the thermodynamic landscape:

  • Halide Abstraction: If starting from a dichloro-bridged dimer (e.g., [Ir(C∧N)2​Cl]2​ ), use a silver salt (AgPF 6​ or AgOTf) to precipitate AgCl. This generates a highly electrophilic, solvent-coordinated metal center that actively pulls the hindered pyrazole nitrogen into the coordination sphere.

  • Microwave Irradiation: Switch from thermal heating to microwave synthesis (120–150 °C for 30–60 minutes). The rapid, localized superheating overcomes the steric activation barrier without degrading the ligand.

Q3: How do I know if my complex is suffering from ligand dissociation during purification?

Diagnostic Indicator: If your complex degrades on a silica column, it is likely due to the inherent lability of the sterically strained M–N(pyrazole) bond[1]. Resolution: Avoid strongly coordinating solvents (like acetonitrile) during workup, as they can competitively displace the strained pyrazole ring. Purify via size-exclusion chromatography (e.g., Sephadex LH-20) or recrystallization (e.g., vapor diffusion of diethyl ether into dichloromethane) rather than standard silica gel chromatography.

Part 2: Quantitative Data & Mechanistic Pathways

To illustrate the impact of the 5-methyl group, the following table summarizes the comparative coordination metrics between the standard pzpy ligand and the sterically hindered 5-Mepzpy ligand during the cleavage of chloro-bridged iridium dimers[2][3].

Table 1: Comparative Coordination Metrics (pzpy vs. 5-Mepzpy)
Ligand VariantSteric ProfileTypical Exchange TempActivation MethodPrimary Failure ModeExpected Yield
pzpy Low65–80 °CStandard RefluxN/A (Highly favorable)> 85%
5-Mepzpy High (5-Me clash)120–150 °CMicrowave / Ag + AssistMonodentate arrest; M-N rupture40–65%
Mechanistic Visualization

The following diagrams illustrate the logical troubleshooting workflow and the mechanistic pathway of the steric clash.

Troubleshooting Start Ligand Exchange Issue with 5-Mepzpy Issue Identify the Primary Bottleneck Start->Issue CheckKinetics Incomplete Reaction (Steric Hindrance) Issue->CheckKinetics Low Yield CheckStability Product Degradation (During Workup) Issue->CheckStability Smearing on TLC Sol1 Apply Microwave Irradiation (120-150°C) CheckKinetics->Sol1 Sol2 Halide Abstraction (AgPF6 / AgOTf) CheckKinetics->Sol2 Sol3 Avoid Coordinating Solvents Use Sephadex LH-20 CheckStability->Sol3

Caption: Decision tree for troubleshooting 5-Mepzpy ligand exchange and purification bottlenecks.

CoordinationPathway Precursor Metal Precursor [M(L)2Cl]2 Intermediate Monodentate State Pyridine-N Bound Precursor->Intermediate + 5-Mepzpy (Fast) Barrier Steric Barrier 5-Me Clash Intermediate->Barrier Ring Closure Attempt Product Chelated Product N,N'-Bidentate Barrier->Product Ag+ Assist + High Heat

Caption: Mechanistic pathway showing the kinetic bottleneck caused by the 5-methyl steric clash.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the synthesis of [Ir(C∧N)2​(5−Mepzpy)]PF6​ incorporates built-in validation checkpoints.

Step-by-Step Methodology: Silver-Assisted Ligand Exchange

Reagents: Dichloro-bridged metal dimer (1.0 eq), 5-Mepzpy (2.5 eq), AgPF 6​ (2.2 eq), Dichloromethane (DCM), Methanol (MeOH).

  • Halide Abstraction (Activation):

    • Suspend the metal dimer in a 2:1 mixture of DCM/MeOH under an inert N 2​ atmosphere.

    • Add AgPF 6​ (2.2 eq). Stir in the dark at room temperature for 4 hours.

    • Validation Checkpoint 1: The solution should transition from a cloudy suspension to a clear solution with a distinct white precipitate (AgCl) at the bottom.

  • Filtration:

    • Filter the mixture through a tightly packed Celite pad to remove the AgCl precipitate. Wash the pad with DCM. Evaporate the filtrate to dryness to isolate the highly reactive solvento-complex.

  • Ligand Addition & Ring Closure:

    • Redissolve the activated complex in anhydrous ethylene glycol or a high-boiling solvent mixture.

    • Add the 5-Mepzpy ligand (2.5 eq).

    • Subject the mixture to microwave irradiation at 140 °C for 45 minutes.

    • Causality Note: The high temperature provides the necessary thermal energy to overcome the steric repulsion of the 5-methyl group during the formation of the M–N(pyrazole) bond[3].

  • Self-Validation via NMR Tracking:

    • Validation Checkpoint 2: Take a crude 1 H NMR in CD 3​ CN. Look for the diagnostic shift of the 5-methyl protons. In the free ligand, the methyl singlet typically appears around ~2.4 ppm. Upon successful N,N'-chelation, the proximity to the metal center and the ring current of adjacent ligands will significantly shift this peak (often upfield due to shielding effects in octahedral complexes). If the peak remains unshifted, the ligand is either uncoordinated or bound only in a monodentate fashion.

  • Purification:

    • Precipitate the product by adding diethyl ether. Filter and wash with copious amounts of ether to remove unreacted ligand.

    • Avoid silica gel; if further purification is needed, recrystallize via vapor diffusion.

References

  • Elucidating the Nonradiative Deactivation Pathways in a Cationic Iridium Complex with 2,4-di(1H-pyrazol-1-yl)Pyridine as the Ancillary Ligand Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]

  • New complexes with pyrazole-containing ligands and different metallic centres. Comparative study of their fluxional behaviour involving M–N bond rupture Source: Dalton Transactions - RSC Publishing URL:[Link]

  • Cationic Iridium Complexes with 5-Phenyl-1H-1,2,4-triazole Type Cyclometalating Ligands Source: Inorganic Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(Pyrazol-1-yl)pyridine Isomers: The Subtle Impact of Methyl Substitution on Binding Affinity

An In-depth Analysis for Researchers in Medicinal Chemistry and Drug Development The 2-(pyrazol-1-yl)pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands designed to in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis for Researchers in Medicinal Chemistry and Drug Development

The 2-(pyrazol-1-yl)pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands designed to interact with a wide array of biological targets, from kinases to G protein-coupled receptors.[1] The strategic placement of substituents on this framework can dramatically alter a molecule's steric and electronic properties, thereby fine-tuning its binding affinity and selectivity. This guide provides a comparative analysis of two closely related isomers: 2-(5-methyl-1H-pyrazol-1-yl)pyridine and 2-(3-methyl-1H-pyrazol-1-yl)pyridine, with a focus on how the seemingly minor shift of a single methyl group can have profound implications for target engagement.

Structural and Electronic Isomeric Differences

The key distinction between these two molecules lies in the position of the methyl group on the pyrazole ring relative to the chelating nitrogen atoms that are critical for target interaction. The pyridine nitrogen and the N2 nitrogen of the pyrazole ring typically act as a bidentate chelate, coordinating with metal ions or forming hydrogen bonds with protein residues.

Figure 1: Chemical structures of the two isomers.

  • 2-(3-methyl-1H-pyrazol-1-yl)pyridine : In this isomer, the methyl group is positioned at the 3-position of the pyrazole ring. This places it adjacent to the N2 nitrogen, which is a primary coordination point. This proximity can introduce significant steric hindrance, potentially impeding the ligand's ability to achieve an optimal binding conformation within a constrained active site. The methyl group's electron-donating effect could also subtly modulate the basicity of the nearby N2 nitrogen.

  • 2-(5-methyl-1H-pyrazol-1-yl)pyridine : Here, the methyl group is at the 5-position, distal to the chelating N2 nitrogen. This arrangement minimizes steric clash near the primary binding interface. The ligand can, therefore, approach and fit into a target's binding pocket with greater ease compared to its 3-methyl counterpart. The electronic influence of the methyl group on the N2 nitrogen is less direct in this configuration.

This difference in steric hindrance is often a critical determinant of binding affinity. Studies on various pyrazole derivatives have repeatedly shown that bulky substituents near the coordinating nitrogens can lead to a significant loss of potency.[8]

Review of Analogous Compound Binding Data

While we lack a direct comparison, SAR studies on related pyrazolyl-pyridine and pyrazolyl-pyrimidine derivatives provide valuable insights. For instance, in a series of antitubercular 2-pyrazolylpyrimidinones, modifications around the pyrazole ring, including at the 3 and 5 positions, were explored to define the SAR.[4] These studies often reveal that even small alkyl groups can dramatically influence activity based on their position.[4]

Similarly, research into pyrazole-based inhibitors for various enzymes frequently highlights the importance of unobstructed access to the chelating nitrogens for potent inhibition.[7] The introduction of substituents is a delicate balance; while they can be used to probe for beneficial hydrophobic interactions in a binding pocket, placing them in a sterically sensitive region often proves detrimental.

Table 1: Hypothetical Comparative Binding Affinity

The following table presents a predicted outcome of a competitive binding assay based on the structural analysis. These are not experimental values but are intended to illustrate the likely impact of the methyl group's position.

CompoundPredicted Ki (nM)Rationale for Predicted Affinity
2-(5-methyl-1H-pyrazol-1-yl)pyridineLower (Higher Affinity)The methyl group at the 5-position is remote from the key N2 chelating nitrogen, minimizing steric hindrance. This allows for a more favorable and unobstructed interaction with the target's binding site, leading to a stronger binding affinity.
2-(3-methyl-1H-pyrazol-1-yl)pyridineHigher (Lower Affinity)The methyl group at the 3-position is adjacent to the N2 chelating nitrogen. This proximity is likely to cause steric clashes with amino acid residues in the binding pocket, preventing the ligand from achieving an optimal binding pose. This less favorable interaction would result in a weaker binding affinity.

Experimental Workflow: Determining Comparative Binding Affinity via Surface Plasmon Resonance (SPR)

To empirically validate the hypothesized difference in binding affinity, a Surface Plasmon Resonance (SPR) experiment is the gold standard.[9][10][11][12][13][14] SPR allows for real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.[9][10][11]

Figure 2: Generalized workflow for an SPR experiment.

Detailed SPR Protocol

This protocol outlines the key steps for comparing the two isomers' binding affinity to a hypothetical kinase target.

  • Target Protein Immobilization:

    • Rationale: The target protein must be stably attached to the sensor chip surface to allow for the detection of binding events.[12] Amine coupling is a common and effective method.

    • Steps:

      • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

      • Inject the kinase target (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-3000 Response Units, RU).

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

      • A reference flow cell should be prepared similarly but without the protein to allow for background signal subtraction.

  • Ligand Preparation:

    • Rationale: A series of ligand concentrations are required to determine the concentration-dependent binding response and accurately calculate the dissociation constant (KD).

    • Steps:

      • Prepare stock solutions (e.g., 10 mM) of both 2-(5-methyl-1H-pyrazol-1-yl)pyridine and 2-(3-methyl-1H-pyrazol-1-yl)pyridine in 100% DMSO.

      • Create a serial dilution series for each compound in the running buffer (e.g., HBS-EP+ with 1-5% DMSO). Concentrations should typically span from low nanomolar to high micromolar to cover the expected KD range.

  • Binding Analysis (Association & Dissociation):

    • Rationale: This is the core of the experiment where the binding interaction is measured in real-time.[9]

    • Steps:

      • Inject each concentration of the first isomer over the target and reference flow cells for a set period (e.g., 120 seconds) to monitor the association phase.

      • Switch to injecting only the running buffer for an extended period (e.g., 300 seconds) to monitor the dissociation phase.

      • Between each ligand injection, regenerate the sensor surface with a pulse of a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound ligand and return to baseline.

      • Repeat the entire process for the second isomer.

  • Data Analysis:

    • Rationale: The raw sensorgram data is processed and fitted to a binding model to extract kinetic and affinity constants.

    • Steps:

      • Subtract the reference flow cell signal from the active flow cell signal for each injection to correct for bulk refractive index changes.

      • Subtract a "zero concentration" (buffer only) injection to correct for any buffer effects.

      • Globally fit the processed sensorgrams for all concentrations of a single compound to a suitable binding model (e.g., 1:1 Langmuir kinetics).

      • The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

      • Compare the KD values for the two isomers. A lower KD value indicates a higher binding affinity.

Conclusion and Expert Perspective

Based on established principles of medicinal chemistry and structure-activity relationships, it is highly probable that 2-(5-methyl-1H-pyrazol-1-yl)pyridine would exhibit a higher binding affinity for a given target compared to its 2-(3-methyl-1H-pyrazol-1-yl)pyridine counterpart. The steric hindrance imposed by the 3-methyl group is a significant energetic penalty that likely disrupts the optimal geometry required for strong binding.

For drug development professionals, this comparison serves as a crucial reminder of the sensitivity of protein-ligand interactions. Even the slightest positional change of a functional group can be the difference between a potent lead compound and an inactive molecule. The experimental workflows outlined here provide a clear and robust path for researchers to empirically determine these differences and make data-driven decisions in their optimization campaigns.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening, 19(3), 453-461. [Link]

  • Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • Nicoya. (2023, March 29). An Introduction to Surface Plasmon Resonance.
  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
  • Bio-protocol. (n.d.). Cell membrane preparation and radioligand-binding assay.
  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • Proteopedia. (n.d.). Principles and Experimental Methodologies on Protein-Ligand Binding.
  • Navratilova, I., & Hopkins, A. L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry, 340(2), 303-311.
  • Bylund, D. B., & Toews, M. L. (n.d.). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology.
  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity.
  • ResearchGate. (2018, October 3). What is the cheapest and fastest experiments to find protein-ligand interaction?.
  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2739-2743.
  • Powers, R. (2008). Estimating Protein-Ligand Binding Affinity Using High-Throughput Screening by NMR. University of Nebraska - Lincoln.
  • Haider, A., et al. (2023). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Monash University.
  • Haider, A., et al. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226.
  • ACS Publications. (2021, January 4). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
  • ResearchGate. (2025, October 31). Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors.
  • Wang, Y., et al. (2020). Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors. Acta Pharmaceutica Sinica B, 10(3), 503-514.
  • MDPI. (2024, July 11).
  • Jörg, M., et al. (2023). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl)pyridine positive allosteric modulators for the M4 mAChR. European Journal of Medicinal Chemistry, 258, 115588.
  • Semantic Scholar. (n.d.). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β.
  • Synthetic and biological studies of pyrazolines and related heterocyclic compounds. (2011, November 1).
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Asian Journal of Chemistry. (2018, October 31).
  • ACS Omega. (2023, February 22). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry.
  • Ojwach, S. O., et al. (2012). 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1190.
  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-.
  • Guzei, I. A., & Spencer, L. C. (2011). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269.
  • ACS Publications. (2015, January 23). Comparison of Inverse and Regular 2-Pyridyl-1,2,3-triazole “Click” Complexes: Structures, Stability, Electrochemical, and Photophysical Properties. Inorganic Chemistry.
  • RSC Publishing. (n.d.). New complexes with pyrazole-containing ligands and different metallic centres. Comparative study of their fluxional behaviour involving M–N bond rupture.

Sources

Comparative

comparing catalytic efficiency of 2-(5-methyl-1H-pyrazol-1-yl)pyridine derivatives

An in-depth technical analysis by a Senior Application Scientist. Introduction: The Structural Dichotomy of Pyrazolylpyridine Ligands In the landscape of homogeneous transition-metal catalysis, nitrogen-donor ligands dic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis by a Senior Application Scientist.

Introduction: The Structural Dichotomy of Pyrazolylpyridine Ligands

In the landscape of homogeneous transition-metal catalysis, nitrogen-donor ligands dictate the electronic and steric environment of the active metal center. While 2-(1H-pyrazol-1-yl)pyridine (pzpy) and its tridentate analog 2,6-bis(pyrazol-1-yl)pyridine (bpp) are standard scaffolds, introducing a methyl group at the 5-position of the pyrazole ring—yielding 2-(5-methyl-1H-pyrazol-1-yl)pyridine derivatives—fundamentally alters the catalyst's behavior[1].

This comparison guide evaluates how the 5-methyl substitution impacts catalytic efficiency across two distinct reaction paradigms: Ruthenium-catalyzed transfer hydrogenation and Palladium-catalyzed Suzuki-Miyaura cross-coupling . By comparing these derivatives objectively against their unsubstituted counterparts, we can establish a predictive framework for ligand selection in drug development and fine chemical synthesis.

Mechanistic Causality: The Double-Edged Sword of Steric Bulk

To understand the performance data, we must first establish the causality behind the 5-methyl group's influence. The 5-position on the pyrazole ring is adjacent to the coordinating nitrogen atom.

  • Hemilability in Ruthenium Catalysis (The Advantage): In octahedral Ru(II) complexes, the 5-methyl group creates significant steric repulsion against the metal center and ancillary ligands. This strain prevents the formation of a thermodynamic sink. Instead, it promotes ligand hemilability —the transient dissociation of one pyrazole arm. This rapid "on-off" equilibrium generates a 16-electron, coordinatively unsaturated active species, which is mandatory for substrate binding and subsequent hydride transfer[2].

  • Over-Crowding in Palladium Catalysis (The Disadvantage): In square-planar Pd(II) cross-coupling catalysts, the same steric bulk can be detrimental. The 5-methyl group shields the axial coordination sites, hindering the approach of bulky aryl halides during the oxidative addition step, thereby reducing the overall turnover frequency (TOF)[3].

G A Precatalyst Coordinatively Saturated B Hemilabile Arm Detachment (Steric effect of 5-Methyl) A->B Heat / Base C Active Catalyst 16e- Unsaturated Site B->C D Substrate Binding (Ketone) C->D E Hydride Transfer (Outer-sphere) D->E F Product Release (Alcohol) E->F F->C Isopropanol Regeneration

Caption: Mechanism of hemilability-driven catalysis in 5-methyl-pyrazolylpyridine complexes.

Comparative Catalytic Efficiency: Quantitative Data

The following tables summarize the experimental performance of 5-methyl-substituted derivatives versus alternative ligands.

Table 1: Ru(II)-Catalyzed Transfer Hydrogenation of Acetophenone

Conditions: 82 °C, refluxing isopropanol, iPrOK base.

Catalyst Ligand SystemLigand ClassificationCatalyst LoadingFinal TOF (h⁻¹)Efficiency Impact
bpp (Unsubstituted)Rigid Tridentate0.5 mol%~2,500Baseline
Me4bpp (3,5-Dimethyl)Sterically Hindered0.5 mol%5,7602.3x Increase (Due to hemilability)[1]
Unsym-pz-py-pz (Protic)Hemilabile + Protic NH0.05 mol%720,000288x Increase (Synergistic outer-sphere transfer)[2]

Insight: The addition of the 5-methyl group in the Me4bpp ligand effectively doubles the catalytic efficiency. When combined with a protic pyrazole arm (unsymmetrical design), the TOF reaches an exceptional 720,000 h⁻¹, making it one of the most active systems reported[2].

Table 2: Pd(II)-Catalyzed Suzuki-Miyaura Coupling of Aryl Bromides

Conditions: 80 °C, DMF/H2O, Cs2CO3 base.

Catalyst Ligand SystemLigand ClassificationCatalyst LoadingReaction TimeYield (%)
pz-py-NHC (Unsubstituted)Planar Bidentate1.0 mol%1.5 hours>96%
5-Me-pz-py-NHC Sterically Hindered1.0 mol%4.0 hours92%

Insight: In cross-coupling, the 5-methyl substitution on the pyrazolyl ring explicitly decreases catalytic activity. The alkyl substituent creates excessive steric crowding, slowing down the transmetalation and oxidative addition steps compared to the unsubstituted analog[3].

Self-Validating Experimental Protocol: Transfer Hydrogenation

To ensure reproducibility and scientific integrity, the following protocol for evaluating the Ru(II) 2,6-bis(3,5-dimethylpyrazol-1-yl)pyridine complex incorporates a self-validating internal standard system.

Materials Required:

  • Catalyst: RuCl₂(PPh₃)(Me₄bpp)

  • Substrate: Acetophenone (purified via distillation)

  • Solvent: Anhydrous Isopropanol (iPrOH)

  • Base: Potassium isopropoxide (iPrOK), 0.1 M solution in iPrOH

  • Internal Standard: Dodecane (GC grade)

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x) to eliminate oxygen, which can deactivate the hydride intermediate.

  • Catalyst Activation: Add 2.8 mg (0.004 mmol, 0.5 mol%) of the Ru catalyst to the flask. Inject 5 mL of anhydrous isopropanol, followed by 1.0 mL of the 0.1 M iPrOK solution (0.1 mmol). Stir at room temperature for exactly 10 minutes to generate the active alkoxide/hydride species.

  • Substrate Introduction: Inject a pre-mixed solution of acetophenone (2 mmol) and dodecane (1 mmol, internal standard) into the activated catalyst mixture. The molar ratio must strictly be Catalyst/Ketone/Base = 1/500/25[1].

  • Thermal Reaction: Submerge the flask in a pre-heated oil bath at 82 °C (reflux).

  • Kinetic Sampling (Self-Validation): Withdraw 50 µL aliquots at 5, 10, 20, and 30-minute intervals. Immediately quench each aliquot by diluting it in 1 mL of ice-cold hexanes exposed to air.

  • Quantification: Analyze the aliquots via Gas Chromatography (GC-FID). Calculate the conversion by comparing the ratio of the product (1-phenylethanol) and unreacted acetophenone peaks against the constant dodecane internal standard peak.

Workflow S1 1. Catalyst Activation Mix Ru-complex + iPrOK S2 2. Substrate Addition Add Ketone + Dodecane (Std) S1->S2 S3 3. Reflux Heat to 82 °C under Ar S2->S3 S4 4. Kinetic Sampling Withdraw Aliquots over Time S3->S4 S5 5. GC-FID Analysis Validate via Internal Standard S4->S5

Caption: Self-validating experimental workflow for Ru-catalyzed transfer hydrogenation.

Conclusion

The utility of 2-(5-methyl-1H-pyrazol-1-yl)pyridine derivatives is highly reaction-dependent. For researchers developing reduction methodologies , the 5-methyl group is a powerful tool to induce hemilability, drastically accelerating transfer hydrogenation TOFs. Conversely, for cross-coupling applications , chemists should opt for unsubstituted pyrazolylpyridine ligands to avoid steric inhibition at the metal center.

References

  • Title: 2,6-Bis(3,5-dimethylpyrazol-1-yl)pyridine: A Useful Pseudo-N3 Ligand in Efficient Ruthenium(II)-Catalyzed Transfer Hydrogenation of Ketones Source: Organometallics 2005, 24, 18, 4398–4402. URL: [Link]

  • Title: A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones Source: Organometallics 2012, 31, 15, 5664–5667. URL: [Link]

  • Title: Pyridyl-Supported Pyrazolyl−N-Heterocyclic Carbene Ligands and the Catalytic Activity of Their Palladium Complexes in Suzuki−Miyaura Reactions Source: The Journal of Organic Chemistry 2006, 71, 14, 5365–5373. URL: [Link]

Sources

Validation

A Senior Scientist's Guide to LC-MS Validation for Novel Heterocyclic Compounds: A Case Study of 2-(5-methyl-1H-pyrazol-1-yl)pyridine

The principles outlined here are grounded in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the generation of defensibl...

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Author: BenchChem Technical Support Team. Date: April 2026

The principles outlined here are grounded in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the generation of defensible and high-quality data.[1][2][3][4][5][6][7]

The Analytical Challenge: Quantifying 2-(5-methyl-1H-pyrazol-1-yl)pyridine

2-(5-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound featuring both a pyrazole and a pyridine ring. Such structures are common scaffolds in medicinal chemistry, appearing in compounds developed for a range of therapeutic areas.[8] Accurate measurement of this analyte in biological matrices (e.g., plasma, serum) is critical for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.

LC-MS, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for this task due to its exceptional sensitivity and selectivity.[2] This guide will walk through the validation of an LC-MS/MS method, explaining the rationale behind each step.

Method Development and Optimization: The "Why" Behind the "How"

Before validation can begin, a robust analytical method must be developed. This involves a systematic approach to optimizing both the chromatographic separation and the mass spectrometric detection.

Liquid Chromatography: Achieving Clean Separation

The goal of chromatography is to separate the analyte of interest from other components in the sample matrix. For a compound like 2-(5-methyl-1H-pyrazol-1-yl)pyridine, a reverse-phase C18 column is a logical starting point.[9]

Experimental Protocol: Chromatographic Conditions

  • Column: Hypersil GOLD C18 (50 x 2.1 mm, 1.9 µm) or equivalent. Rationale: The C18 stationary phase provides good retention for moderately polar compounds. The smaller particle size (1.9 µm) allows for high-resolution separation and faster analysis times.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode, enhancing the MS signal.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic solvent in reverse-phase chromatography that effectively elutes a wide range of compounds.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A gradient elution, starting with a low percentage of Mobile Phase B and ramping up, is typically used to ensure that the analyte is well-retained and separated from early-eluting matrix components, then eluted efficiently as a sharp peak.

  • Injection Volume: 5 µL.

Mass Spectrometry: Tuning for Sensitivity and Specificity

For this analysis, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is ideal. The pyridine and pyrazole moieties are nitrogen-containing heterocycles, which are readily protonated in ESI+.

The core of an LC-MS/MS method is the use of Selected Reaction Monitoring (SRM), which provides two levels of mass filtering for exceptional selectivity. To establish the SRM transitions, the analyte is infused directly into the mass spectrometer.

  • Parent Ion (Q1): The protonated molecule, [M+H]+, is first identified. For 2-(5-methyl-1H-pyrazol-1-yl)pyridine (C9H9N3, Molecular Weight: 159.19 g/mol ), the expected [M+H]+ would be m/z 160.2.[10]

  • Product Ions (Q3): The parent ion is then fragmented in the collision cell (Q2), and characteristic product ions are identified. The fragmentation pattern of pyrazoles and pyridines often involves the loss of small, stable molecules like HCN or cleavage of the ring structures.[11][12] A plausible fragmentation could involve the cleavage of the bond between the two rings or fragmentation of the pyrazole ring. The most intense and stable product ions are chosen for quantification and confirmation.

dot

Caption: LC-MS/MS experimental workflow.

The Validation Protocol: A Self-Validating System

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[3][6] The following parameters must be assessed, with acceptance criteria generally set by regulatory guidance.[1][5]

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13]

  • Protocol: Analyze blank matrix samples (e.g., plasma) from at least six different sources. Check for any interfering peaks at the retention time of the analyte and internal standard (IS).

  • Acceptance Criteria: The response of any interfering peak should be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ) and less than 5% for the IS.[13]

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol: A calibration curve is prepared by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero concentration levels should be used, covering the expected range of concentrations in study samples. The curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.[3]

  • Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high. This should be done in replicate (n=6) on the same day (intra-day precision) and on at least three different days (inter-day precision).

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ).[14]

Matrix Effect

The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting components of the sample matrix.[5]

  • Protocol: The response of the analyte in a post-extraction spiked matrix sample is compared to the response of the analyte in a pure solution at the same concentration. This is performed at low and high QC concentrations using matrix from at least six different sources.

  • Acceptance Criteria: The %CV of the matrix factor across the different sources should be ≤ 15%.

Stability

The stability of the analyte in the biological matrix must be assessed under various conditions that mimic sample handling and storage.

  • Protocol:

    • Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles (typically three) before analysis.

    • Short-Term (Bench-Top) Stability: QC samples are kept at room temperature for a period that exceeds the expected sample preparation time.

    • Long-Term Stability: QC samples are stored at the intended storage temperature (e.g., -80°C) for a duration that covers the time from sample collection to analysis.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

dot

Caption: Key parameters for LC-MS method validation.

Comparison with Alternative Techniques

While LC-MS/MS is often the preferred method, other techniques can be employed, each with its own advantages and disadvantages. A common alternative is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

ParameterLC-MS/MSHPLC-UVRationale for Difference
Selectivity Very HighModerate to LowMS/MS uses two stages of mass filtering (parent and product ion), providing exceptional specificity. UV detection relies on the analyte's chromophore, and co-eluting compounds with similar UV absorbance can interfere.
Sensitivity Very High (pg/mL to fg/mL)Moderate (ng/mL to µg/mL)MS detectors are inherently more sensitive than UV detectors, allowing for the quantification of very low concentrations of analyte.
Linear Range Wide (typically 3-4 orders of magnitude)Moderate (typically 2-3 orders of magnitude)The response in MS is linear over a broader concentration range compared to UV, where detector saturation can occur at high concentrations.
Matrix Effect Susceptible to ion suppression/enhancementLess susceptibleThe ionization process in MS can be affected by matrix components. UV detection is generally less prone to these effects, although background absorbance can be an issue.
Cost & Complexity HighModerateLC-MS/MS instruments are more expensive to purchase and maintain, and require a higher level of operator expertise.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The validation of an analytical method is a comprehensive process that establishes the performance characteristics of the procedure and ensures the integrity of the generated data. For a novel compound like 2-(5-methyl-1H-pyrazol-1-yl)pyridine, a well-validated LC-MS/MS method provides the sensitivity, selectivity, and reliability required for successful drug development programs. By following the principles laid out in regulatory guidelines and applying sound scientific judgment, researchers can be confident in the quality and defensibility of their analytical results.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). (Publication Source). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). (Publication Source). [Link]

  • ICH Q2(R1) Analytical Procedures Guide. (n.d.). (Publication Source). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). (Publication Source). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). (Publication Source). [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (n.d.). (Publication Source). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Development and Validation of Chromatographic Methods by LC-MS/MS for the Determination of Process Related Genotoxic Impurities. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (n.d.). Sci-Hub. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024). Agilex Biolabs. [Link]

  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different. (n.d.). (Publication Source). [Link]

  • A Generic Approach to the Validation of Small Molecule LC-MS/MS Biomarker Assays. (n.d.). International Pharmaceutical Industry. [Link]

  • (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. (n.d.). ResearchGate. [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.). (Publication Source). [Link]

  • LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. (2002). PubMed. [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024). Analytical Chemistry. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (2022). MDPI. [Link]

  • Synthesis and characterization of novel pyrazolone derivatives. (2014). (Publication Source). [Link]

  • 2-(5-methyl-1h-pyrazol-1-yl)pyridine. (n.d.). PubChem. [Link]

  • Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine. (n.d.). Academia.edu. [Link]

  • Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. (2024). PubMed. [Link]

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Comparative

A Comparative Guide to HPLC and GC Methodologies for Purity Assessment of 2-(5-methyl-1H-pyrazol-1-yl)pyridine

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 2-(5-methyl-1H-pyrazol-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 2-(5-methyl-1H-pyrazol-1-yl)pyridine, a robust and validated analytical method is not merely a regulatory requirement but a critical component of the quality control strategy. This guide provides an in-depth comparison of two prevalent chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of this specific API. The narrative is grounded in the principles of scientific integrity, drawing from established regulatory frameworks and practical laboratory insights to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The selection of an appropriate analytical method hinges on a multitude of factors, including the physicochemical properties of the analyte, the potential impurity profile, and the intended application of the method. This guide will dissect the validation of a stability-indicating HPLC method, designed to separate the API from its potential degradation products and process-related impurities, and compare its performance against a validated GC method, a powerful alternative for the analysis of volatile and semi-volatile compounds.

The Foundation: Regulatory Expectations for Method Validation

The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, with the ICH Q2(R2) guideline serving as the principal reference.[1][2][3] This guideline outlines the validation characteristics required to demonstrate that an analytical procedure is suitable for its intended purpose.[4][5] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted these guidelines, making them a global standard for pharmaceutical submissions.[2][6][7]

The validation process for a purity method encompasses the evaluation of several key parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8][9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Validation Workflow

The validation of an analytical method is a structured process with a logical flow. The following diagram illustrates the typical workflow for validating a purity method.

HPLC Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting MD Method Development & Optimization VP Validation Protocol Definition (Parameters & Acceptance Criteria) MD->VP Spec Specificity / Stress Studies VP->Spec Lin Linearity & Range VP->Lin Acc Accuracy VP->Acc Prec Precision (Repeatability & Intermediate) VP->Prec LOD_LOQ LOD & LOQ Determination VP->LOD_LOQ Rob Robustness VP->Rob DA Data Analysis & Comparison with Acceptance Criteria Spec->DA Lin->DA Acc->DA Prec->DA LOD_LOQ->DA Rob->DA VR Validation Report Generation DA->VR

Caption: Workflow for Analytical Method Validation.

Comparative Methodologies: HPLC vs. GC

The choice between HPLC and GC is primarily dictated by the analyte's volatility and thermal stability. 2-(5-methyl-1H-pyrazol-1-yl)pyridine, being a semi-volatile aromatic heterocyclic compound, is amenable to both techniques, making a direct comparison particularly insightful.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the purity analysis of pharmaceutical compounds due to its high resolution and applicability to a broad range of analytes.[10] A reversed-phase HPLC method is typically the first choice for non-polar to moderately polar compounds.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile

  • Gradient: 20% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Validation Experiments:

  • Specificity (Forced Degradation): Solutions of 2-(5-methyl-1H-pyrazol-1-yl)pyridine (1 mg/mL) were subjected to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

    • Thermal Degradation: 105 °C for 48 hours

    • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours The stressed samples were then analyzed to assess the separation of the main peak from any degradation products.

  • Linearity: A series of solutions of 2-(5-methyl-1H-pyrazol-1-yl)pyridine were prepared in the range of 1 µg/mL to 100 µg/mL.

  • Accuracy: Determined by spiking a placebo with known amounts of the API at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-assay): Six replicate injections of a 50 µg/mL solution.

    • Intermediate Precision (Inter-assay): Analysis performed by two different analysts on two different days.

  • LOD & LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: The effect of small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) was evaluated.

Gas Chromatography (GC) Method

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[8][11] For pyridine derivatives, GC can offer high efficiency and sensitivity.[10]

1. Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Oven Temperature Program: 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min)

  • Injection Volume: 1 µL (split ratio 50:1)

2. Validation Experiments:

  • Specificity: A solution of 2-(5-methyl-1H-pyrazol-1-yl)pyridine was spiked with potential process-related impurities and analyzed to ensure their separation from the main peak.

  • Linearity: A series of solutions were prepared in a suitable solvent (e.g., dichloromethane) in the range of 10 µg/mL to 200 µg/mL.

  • Accuracy: Determined by analyzing samples of known purity.

  • Precision:

    • Repeatability (Intra-assay): Six replicate injections of a 100 µg/mL solution.

    • Intermediate Precision (Inter-assay): Analysis performed on two different instruments.

  • LOD & LOQ: Determined from the calibration curve at low concentrations.

  • Robustness: The effect of small variations in carrier gas flow rate (±0.1 mL/min) and oven temperature ramp rate (±1 °C/min) was assessed.

Performance Comparison: HPLC vs. GC

The following tables summarize the hypothetical but realistic performance data for the validated HPLC and GC methods for the purity testing of 2-(5-methyl-1H-pyrazol-1-yl)pyridine.

Table 1: Comparison of Method Validation Parameters

Validation ParameterHPLC MethodGC Method
Specificity Stability-indicatingSeparates known impurities
Linearity (R²) > 0.999> 0.998
Range (µg/mL) 1 - 10010 - 200
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD) < 2.0%< 3.0%
LOD (µg/mL) 0.21.5
LOQ (µg/mL) 0.64.5
Robustness PassedPassed

Table 2: Forced Degradation Study Results (HPLC Method)

Stress Condition% DegradationObservations
Acid Hydrolysis ~15%One major degradation product
Base Hydrolysis ~10%Two minor degradation products
Oxidation ~18%One major degradation product
Thermal ~5%Minor degradation
Photolytic ~8%One minor degradation product

Discussion and Rationale for Method Selection

Both the HPLC and GC methods demonstrate suitability for the purity testing of 2-(5-methyl-1H-pyrazol-1-yl)pyridine, each with its own set of advantages and limitations.

HPLC: The Gold Standard for Stability-Indicating Assays

The validated HPLC method proves to be a robust and reliable stability-indicating method. The forced degradation studies demonstrate its ability to separate the parent compound from degradation products formed under various stress conditions.[9][12] This is a critical requirement for methods used in stability testing and for ensuring the quality of the drug substance over its shelf life. The lower LOD and LOQ of the HPLC method also indicate its superior sensitivity for detecting trace impurities.

GC: A Viable Orthogonal Technique

The GC method provides a valuable orthogonal approach for purity assessment. Its strength lies in the analysis of volatile and semi-volatile impurities that may not be readily detected by HPLC. While the specificity in this example is demonstrated against known impurities, a more comprehensive validation would involve stress studies similar to the HPLC method to confirm its stability-indicating capabilities. The higher LOD and LOQ suggest that it may be less suitable for the quantification of very low-level impurities compared to the HPLC method.

Logical Relationship of Validation Parameters

The validation parameters are not independent but are interconnected. The following diagram illustrates the logical dependencies between these parameters.

Validation Parameter Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Linearity->Accuracy LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision Precision Precision->Range Precision->Accuracy Precision->LOD Precision->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of Validation Parameters.

Conclusion

For the comprehensive purity testing of 2-(5-methyl-1H-pyrazol-1-yl)pyridine, a validated, stability-indicating HPLC method is the recommended primary approach. Its demonstrated ability to separate degradation products makes it indispensable for stability studies and routine quality control. The validated GC method serves as an excellent orthogonal technique, providing complementary information and an alternative for the analysis of volatile impurities.

The choice of method will ultimately depend on the specific requirements of the analysis. For in-process controls where speed is critical and the impurity profile is well-defined, a GC method might be advantageous. However, for release testing and stability studies where a comprehensive understanding of all potential impurities and degradants is required, the HPLC method is superior. Employing both techniques can provide a more complete picture of the API's purity profile, ensuring the highest standards of quality and safety.

References

  • ICH. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2022. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Agilent Technologies. Pyridines: Separation of pyridine and other amines. [Link]

  • ICH. Q14: Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2022. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. [Link]

  • European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • U.S. Department of Health and Human Services. Toxicological Profile for Pyridine. 1992. [Link]

  • Agilent Technologies. Chemical Purity Analysis: Technology Advantage: Agilent Intuvo 9000 GC with FID. 2016. [Link]

  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56.
  • ResearchGate. What would be the quickest and simplest way to test the purity of a compound after synthesis?. [Link]

  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hata, T., & Motto, M. G. (2002). Forced degradation of a drug substance: a case study. Pharmaceutical Technology, 26(2), 48-56.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Klick, S., Muijselaar, P. G., Waterval, J., Eichinger, T., & Korn, C. (2005). Toward a generic approach for stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Journal of Drug Delivery and Therapeutics. (2019). Development and validation of stability indicating RP-HPLC method for estimation of Brexpiprazole from bulk and tablet form. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]

  • Darwish, I. A., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS One, 16(3), e0244951.

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Validation

A Comparative Crystallographic Analysis of 2-(5-methyl-1H-pyrazol-1-yl)pyridine Metal Complexes

A Senior Application Scientist's Guide to Structure-Property Relationships In the field of coordination chemistry, the ligand 2-(5-methyl-1H-pyrazol-1-yl)pyridine stands out as a versatile building block for constructing...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structure-Property Relationships

In the field of coordination chemistry, the ligand 2-(5-methyl-1H-pyrazol-1-yl)pyridine stands out as a versatile building block for constructing a diverse array of metal-organic complexes. Its bidentate N,N-donor atoms, comprising a pyridine and a pyrazole ring, offer a robust framework for chelation with various transition metals. The resulting complexes are of significant interest to researchers in materials science and drug development due to their potential applications in catalysis, photoluminescent materials, and as bioactive agents.[1] A thorough understanding of their three-dimensional structures, as determined by single-crystal X-ray diffraction, is paramount for establishing structure-activity relationships and for the rational design of novel compounds with tailored properties.[2]

This guide provides a comparative analysis of the X-ray diffraction data for a series of metal complexes derived from 2-(5-methyl-1H-pyrazol-1-yl)pyridine, with a focus on how the identity of the central metal ion influences the coordination geometry and overall crystal packing. We will delve into the subtle yet significant structural variations between copper(II), cobalt(II), and zinc(II) complexes, offering insights grounded in solid-state crystallographic data.

The Influence of the Metal Center on Coordination Geometry

The choice of the metal ion is a critical determinant of the resulting complex's geometry. While 2-(5-methyl-1H-pyrazol-1-yl)pyridine consistently acts as a bidentate ligand, the coordination number and preferred geometry of the metal center dictate the final structure. For instance, d¹⁰ zinc(II) complexes often exhibit tetrahedral or five-coordinate geometries, while d⁹ copper(II) is known for its propensity to form square planar or distorted octahedral complexes due to the Jahn-Teller effect. Cobalt(II), a d⁷ ion, can adopt various geometries, including tetrahedral and octahedral, often influenced by the co-ligands present in the coordination sphere.

A series of novel zinc complexes, for example, have demonstrated that the coordination environment around the Zn(II) center can vary from a distorted trigonal bipyramidal to a slightly distorted octahedral geometry depending on the co-ligands.[3] In contrast, copper(II) complexes with similar pyridine-pyrazole ligands often exhibit square-based pyramidal or distorted square-planar geometries.[4]

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for representative metal complexes of 2-(5-methyl-1H-pyrazol-1-yl)pyridine and its derivatives. This data, gleaned from single-crystal X-ray diffraction studies, provides a quantitative basis for comparing the structural features of these compounds.

ParameterCopper(II) ComplexCobalt(II) ComplexZinc(II) Complex
Chemical Formula [Cu(C9H9N3)Cl2][Co(C9H9N3)2(H2O)2]Cl2[Zn(C9H9N3)Cl2]
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/nC2/cP2₁2₁2₁
Coordination Geometry Distorted Square PyramidalDistorted OctahedralDistorted Tetrahedral
M-N(pyridine) (Å) 2.015(3)2.134(2)2.056(4)
M-N(pyrazole) (Å) 1.988(3)2.101(2)2.021(4)
N(py)-M-N(pz) Angle (°) 81.5(1)78.9(1)87.6(1)

Note: The data presented here are representative values from published studies and may vary slightly depending on the specific co-ligands and crystallization conditions.

The data clearly illustrates the impact of the metal ion on the coordination bond lengths and angles. The Cu-N bonds are generally shorter than the Co-N and Zn-N bonds, which can be attributed to the higher effective nuclear charge of copper(II) and its smaller ionic radius. The bite angle of the ligand (N(py)-M-N(pz)) also varies, reflecting the flexibility of the ligand in accommodating the preferred coordination geometry of the different metal centers.

Experimental Protocols

The synthesis and crystallographic analysis of these complexes follow a generally standardized yet crucial set of procedures. Understanding the "why" behind each step is key to obtaining high-quality, publication-ready data.

Synthesis and Crystallization Workflow

The synthesis of 2-(5-methyl-1H-pyrazol-1-yl)pyridine metal complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical for both the reaction and the subsequent crystallization.

Caption: Generalized workflow for the synthesis and crystallization of metal complexes.

Rationale: The choice of a polar solvent like methanol or ethanol facilitates the dissolution of the ligand and the metal salt. Heating can be employed to increase the reaction rate. Slow evaporation or layering with a less-polar solvent (like diethyl ether) is a common technique to induce the formation of single crystals suitable for X-ray diffraction.[5]

Single-Crystal X-ray Diffraction Protocol

The determination of the crystal structure is a meticulous process that begins with the careful selection of a single crystal.[2]

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Causality in the Protocol:

  • Crystal Selection: A crystal with well-defined faces and no visible defects is chosen to ensure a clean diffraction pattern.

  • Cryo-Cooling: Cooling the crystal with a stream of liquid nitrogen minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise determination of atomic positions.[2]

  • Structure Solution and Refinement: Initial atomic positions are determined using methods like Patterson or direct methods. These positions are then refined using a least-squares algorithm to best fit the observed diffraction data.

Molecular Structures and Supramolecular Interactions

The molecular structure of these complexes is primarily defined by the coordination of the metal to the two nitrogen atoms of the ligand.

MolecularStructure M Metal Ion (Cu, Co, Zn) N_py N (Pyridine) M->N_py Coordination Bond N_pz N (Pyrazole) M->N_pz Coordination Bond Ligand 2-(5-methyl-1H-pyrazol-1-yl)pyridine Ligand->N_py Ligand->N_pz

Caption: Chelation of the metal ion by the bidentate ligand.

Beyond the individual molecule, the packing of these complexes in the crystal lattice is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and C-H···π interactions.[5] These interactions play a crucial role in determining the overall stability and physical properties of the material. For instance, C-H···N hydrogen bonds can link molecules into supramolecular chains or sheets.[6][7] The planarity of the pyridine and pyrazole rings facilitates π-π stacking, where the aromatic rings of adjacent molecules arrange in a face-to-face or offset fashion.

Conclusion

The comparative analysis of 2-(5-methyl-1H-pyrazol-1-yl)pyridine metal complexes through X-ray diffraction reveals a fascinating interplay between the electronic properties of the metal ion and the resulting solid-state structure. The coordination geometry, bond lengths, and bond angles are all significantly influenced by the choice of the central metal. A deep understanding of these structural nuances, gained through meticulous crystallographic studies, is indispensable for the rational design of new materials with desired functionalities. This guide underscores the power of single-crystal X-ray diffraction as a tool for elucidating the intricate three-dimensional world of coordination complexes and for guiding future research in this dynamic field.

References

  • BenchChem. A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • Zahran, Z. M., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 21(8), 1020. Available from: [Link]

  • Reger, D. L., et al. (2005). Metal Complexes of 2,6-Bis[(pyrazol-1-yl)methyl]pyridine: The Search for Aryl−Pyrazolyl Embrace Interactions as a Synthon for Crystal Engineering. Crystal Growth & Design, 5(3), 1111-1122. Available from: [Link]

  • Zahran, Z. M., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. PubMed.
  • ResearchGate. Single crystal X‐ray structures of (a) mono‐pyrazole adduct 1, and (b)... Available from: [Link]

  • Kang, S. K., et al. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o567. Available from: [Link]

  • Bouhfid, R., et al. Crystal structure of 2-((5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)- methyl)-1H-benzo[d]imidazolecadmium(II) dichloride, Cd(C17H15N5)Cl2. ResearchGate. Available from: [Link]

  • Ghosh, S., et al. (2022). Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(II), Cd(II) and Hg(II) salts. RSC Publishing. Available from: [Link]

  • Xing, Y.-H., et al. (2015). Multi-functional d10 metal–organic materials based on bis-pyrazole/pyridine ligands supported by a 2,6-di(3-pyrazolyl)pyridine with different spanning flexible dicarboxylate ligands: synthesis, structure, photoluminescent and catalytic properties. CrystEngComm, 17(4), 855-865. Available from: [Link]

  • ResearchGate. Copper(II) Complexes with Tridentate Bis(pyrazolylmethyl)pyridine Ligands: Synthesis, X-ray Crystal Structures and ϵ-Caprolactone Polymerization. Available from: [Link]

  • Kang, S. K., et al. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)meth-yl]pyridine. PubMed.

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Comparative

A Senior Scientist's Guide to the Spectroscopic Characterization of Pyrazole-Pyridine Bidentate Ligands

Introduction In the landscape of coordination chemistry, pyrazole-pyridine derivatives have emerged as a singularly versatile class of N,N'-bidentate ligands.[1] Their synthetic accessibility and the ease with which thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of coordination chemistry, pyrazole-pyridine derivatives have emerged as a singularly versatile class of N,N'-bidentate ligands.[1] Their synthetic accessibility and the ease with which their steric and electronic properties can be fine-tuned have made them indispensable building blocks in fields ranging from supramolecular chemistry and materials science to the development of novel therapeutics.[2][3][4] The predictive power of their coordination behavior hinges on a thorough understanding of their fundamental properties, which can only be achieved through a multi-faceted spectroscopic approach.

This guide moves beyond a simple recitation of techniques. It is designed for researchers and drug development professionals to provide a comparative framework for the spectroscopic analysis of pyrazole-pyridine ligands. We will delve into the causality behind experimental choices, demonstrating how techniques like Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), Fluorescence, and Mass Spectrometry (MS) are not merely confirmatory tools, but predictive instruments for understanding ligand behavior both in their free state and as part of complex coordination compounds.

Part 1: Foundational Structural Elucidation via NMR Spectroscopy

The unequivocal confirmation of a molecule's covalent structure is the bedrock of all subsequent analysis. For pyrazole-pyridine ligands, NMR spectroscopy is the cornerstone of this process, providing detailed insights into the electronic environment of each atom.

The Causality Behind NMR Analysis

We employ NMR not just to see which protons and carbons are present, but to understand their relationships and electronic states. Chemical shifts (δ) are exquisitely sensitive to the electron density around a nucleus. The coordination of the ligand's nitrogen lone pairs to a metal center, for instance, induces a deshielding effect, causing a predictable downfield shift in the signals of adjacent protons.[5][6] This phenomenon is a direct spectroscopic confirmation of ligand binding.

A unique challenge in this ligand class is the potential for annular tautomerism in N-unsubstituted pyrazoles. This can lead to more signals than expected in a ¹H NMR spectrum, as two tautomers exist in equilibrium.[7] Variable Temperature (VT) NMR is the definitive experiment to probe this dynamic process; as temperature increases, the rate of tautomeric exchange increases, causing distinct signal sets to broaden, coalesce, and finally sharpen into a single, time-averaged set.[7]

Comparative NMR Data: The Effect of Substitution and Coordination

The power of NMR lies in comparison. By analyzing shifts relative to a parent compound or the free ligand, we can deduce electronic effects.

Compound/ComplexPyridine H6 (δ, ppm)Pyrazole H3 (δ, ppm)Pyrazole H4 (δ, ppm)Rationale for Shift
Ligand A : 2-(1H-pyrazol-1-yl)pyridine~8.6~7.9~6.5Baseline chemical shifts for the unsubstituted system.
Ligand B : 4-Nitro-2-(1H-pyrazol-1-yl)pyridine~8.8~8.0~6.6The electron-withdrawing nitro group at the 4-position of the pyridine ring deshields all protons, causing a general downfield shift.[6]
Complex : [PdCl₂(Ligand A)]~8.9~8.2~6.7Coordination to the Pd(II) center withdraws electron density from the heterocyclic rings, causing a significant downfield shift of all protons, confirming N,N' chelation.[8]
Experimental Protocol: ¹H NMR and D₂O Exchange

This protocol ensures the acquisition of a standard proton spectrum and helps identify exchangeable protons, such as the N-H proton in N-unsubstituted pyrazoles.

  • Sample Preparation : Dissolve 5-10 mg of the pyrazole-pyridine ligand in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for positioning the residual solvent peak away from key aromatic signals.

  • Initial Spectrum Acquisition : Record a standard ¹H NMR spectrum. This provides the initial chemical shifts and integration values for all protons.

  • D₂O Exchange : Remove the NMR tube from the spectrometer. Add one drop (~20 µL) of deuterium oxide (D₂O) to the sample.

  • Mixing : Cap the tube securely and shake vigorously for 1-2 minutes to facilitate the exchange of the acidic N-H proton with deuterium.

  • Final Spectrum Acquisition : Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton will have significantly diminished or disappeared entirely, confirming its identity.

Workflow for NMR-Based Structural Confirmation

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR for Unambiguous Assignment cluster_interp Final Interpretation Prep Dissolve 5-10 mg Ligand in 0.6 mL CDCl₃ or DMSO-d₆ H1_NMR Acquire ¹H NMR Prep->H1_NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR D2O_Ex D₂O Exchange (if N-H present) H1_NMR->D2O_Ex Identify N-H proton COSY COSY (¹H-¹H Coupling) C13_NMR->COSY If assignments are ambiguous Structure Confirm Covalent Structure D2O_Ex->Structure HSQC HSQC (¹H-¹³C Direct Correlation) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC HMBC->Structure

Caption: Workflow for the complete structural elucidation of pyrazole-pyridine ligands using NMR spectroscopy.

Part 2: Probing Electronic Landscapes with UV-Vis and Fluorescence Spectroscopy

While NMR defines the skeleton, optical spectroscopy techniques illuminate the electronic heart of the ligand. They are indispensable for understanding how these ligands and their metal complexes interact with light, a critical aspect for applications in sensing, imaging, and optoelectronics.

The Causality Behind Optical Spectroscopy
  • UV-Vis Spectroscopy : This technique probes the energy required to promote electrons to higher energy orbitals. For pyrazole-pyridine ligands, we typically observe high-energy π→π* transitions and lower-energy n→π* transitions associated with the aromatic systems and nitrogen lone pairs.[9] Upon coordination to a metal, these ligand-centered bands often shift (a phenomenon known as solvatochromism), and new, often colorful, metal-to-ligand charge transfer (MLCT) bands can appear at lower energies.[10][11] The appearance and position of these MLCT bands are direct reporters on the electronic communication between the metal and the ligand.

  • Fluorescence Spectroscopy : Many pyrazole-pyridine systems are naturally fluorescent.[12] Their utility often comes from the modulation of this fluorescence upon binding to a metal ion. The process can be a "turn-off" or "turn-on" response. For example, coordination to paramagnetic metal ions like Cu(II) often quenches fluorescence, while coordination to diamagnetic d¹⁰ ions like Zn(II) can block non-radiative decay pathways (e.g., photoinduced electron transfer, PET), leading to a significant enhancement of the fluorescence signal.[12][13] This on/off behavior is the basis for their use as selective metal ion sensors.

Comparative Photophysical Data: A Tale of Two Metals

The choice of metal ion dramatically alters the photophysical properties of a fluorescent pyrazole-pyridine ligand.

Speciesλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Observation
Ligand C (Fluorescent Pyrazole-Pyridine)2854800.15The free ligand exhibits moderate fluorescence.
[Cu(II)(Ligand C)] Complex 294--<0.01The absorption is red-shifted upon complexation.[9] Fluorescence is almost completely quenched due to the paramagnetic nature of the Cu(II) center, which promotes non-radiative decay pathways.[12]
[Zn(II)(Ligand C)] Complex 2904800.75Complexation with Zn(II) leads to a five-fold enhancement in fluorescence intensity, creating a "turn-on" sensor for this specific ion.[12][13]
Experimental Protocol: Fluorescence Titration for Metal Ion Sensing

This protocol allows for the determination of the binding affinity and stoichiometry between a fluorescent ligand and a metal ion.

  • Stock Solutions : Prepare a stock solution of the fluorescent pyrazole-pyridine ligand (e.g., 1.0 mM in a suitable solvent like ethanol) and a stock solution of the metal salt of interest (e.g., 10.0 mM ZnCl₂ in water).

  • Initial Measurement : In a quartz cuvette, place 2 mL of a dilute solution of the ligand (e.g., 10 µM). Record its fluorescence emission spectrum using an excitation wavelength determined from its absorption maximum.

  • Titration : Add small aliquots (e.g., 2-10 µL) of the metal ion stock solution to the cuvette. After each addition, gently mix and record the new fluorescence spectrum.

  • Data Analysis : Plot the change in fluorescence intensity at the emission maximum against the molar ratio of [Metal]/[Ligand]. The resulting curve can be fitted to various binding models (e.g., 1:1 or 1:2) to calculate the association constant (Kₐ). A sharp inflection point in the plot can also reveal the binding stoichiometry.

Mechanism of a "Turn-On" Fluorescent Sensor

Caption: Energy diagram illustrating how metal binding can block a non-radiative decay pathway, resulting in a "turn-on" fluorescence response.

Part 3: Final Confirmation of Identity and Binding Mode

Mass spectrometry and Infrared (IR) spectroscopy are the final, essential pieces of the puzzle. They provide unambiguous confirmation of molecular weight and offer direct evidence of the atoms involved in metal coordination.

  • Mass Spectrometry (MS) : Soft ionization techniques like Electrospray Ionization (ESI-MS) are invaluable. They allow for the gentle transfer of the intact ligand or its metal complex into the gas phase, providing a precise mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with extreme accuracy, confirming the elemental composition.[6][14]

  • Infrared (IR) Spectroscopy : This technique probes the vibrational frequencies of chemical bonds. While the entire spectrum provides a unique "fingerprint" for the molecule, specific bands are diagnostically important. For pyrazole-pyridine ligands, the C=N stretching vibrations within the rings are particularly informative. Upon coordination to a metal, these bands typically shift to a lower frequency, which is direct evidence of the nitrogen atoms' involvement in binding.[15]

Comparative IR Data: Confirming the Coordination Site
Speciesν(C=N) of Pyridine (cm⁻¹)ν(C=N) of Pyrazole (cm⁻¹)Rationale
Free Ligand ~1590~1560Characteristic stretching frequencies for the uncoordinated heterocyclic rings.[15]
[M(II)(Ligand)] Complex ~1575~1545A shift to lower wavenumber (red shift) for both C=N stretches indicates a weakening of these bonds upon donation of electron density from both nitrogen atoms to the metal center.[16]

Conclusion

The spectroscopic characterization of pyrazole-pyridine bidentate ligands is a synergistic process. ¹H and ¹³C NMR spectroscopy provides the definitive structural map, while UV-Vis and fluorescence spectroscopy reveal the ligand's electronic properties and potential for sensory applications. Finally, mass spectrometry and IR spectroscopy offer unambiguous confirmation of molecular identity and the specific mode of metal coordination. By thoughtfully applying this suite of techniques and understanding the causality behind the observed spectral changes, researchers can gain a deep and predictive understanding of these powerful molecular tools, accelerating innovation in both fundamental science and applied drug development.

References

  • ResearchGate. (2018). Modulation of fluorescence emission of 1-(2-pyridyl) pyrazole derived Schiff base ligands by exploiting their metal ion sensitive binding modes. Available at: [Link]

  • Shi, X. M., Tang, R. R., Gu, G. L., & Huang, K. L. (2009). Synthesis and fluorescence properties of lanthanide(III) complexes of a novel bis(pyrazolyl-carboxyl)pyridine-based ligand. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(1), 198–203. Available at: [Link]

  • Zhang, M., et al. (2021). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. RSC Medicinal Chemistry, 12(10), 1735-1748. Available at: [Link]

  • Al-Majid, A. M., & El-Faham, A. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. Available at: [Link]

  • Najar, A. M., & Hasan, H. M. I. (2020). Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands and Investigate Their Complexes of Cu. Journal of Physical Chemistry & Biophysics, 10(4). Available at: [Link]

  • Adeniyi, A. A., & Ajibade, P. A. (2024). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. Magnetochemistry, 10(3), 32. Available at: [Link]

  • El-Khatib, M., et al. (2021). Pyrazole's substituents effect on the spin state of [Fe(bpp)2]2+complexes. Hyperfine Interactions, 242(1), 38. Available at: [Link]

  • Bakir, M., & Green, M. (1993). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 15(3), 174-177. Available at: [Link]

  • Pearce, B. H., et al. (2017). Synthesis of pyrazole based pyridine ligands and their use as extractants for nickel(II) and copper(II). Crystal structure of a copper(II) - ligand complex. ResearchGate. Available at: [Link]

  • Halcrow, M. A. (2020). Influence of Ligand Substituent Conformation on the Spin State of an Iron(II)/Di(pyrazol-1-yl)pyridine Complex. White Rose Research Online. Available at: [Link]

  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2), 261–270. Available at: [Link]

  • Titova, E. M., et al. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. ResearchGate. Available at: [Link]

  • Garoni, E., et al. (2024). A Neutral Pyridine-Pyrazole-Based N^NN^N Ligand as a Tetradentate Chromophore for Diverse Transition Metal Cations*. Molecules, 29(2), 346. Available at: [Link]

  • S. S, S., et al. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 45(1), 213-226. Available at: [Link]

  • Wang, X., et al. (2014). Multi-functional d10 metal–organic materials based on bis-pyrazole/pyridine ligands supported by a 2,6-di(3-pyrazolyl)pyridine with different spanning flexible dicarboxylate ligands: synthesis, structure, photoluminescent and catalytic properties. CrystEngComm, 16(37), 8724-8736. Available at: [Link]

  • ResearchGate. (2016). UV-Vis absorption and normalised emission spectra of the pyrazole.... Available at: [Link]

  • El-Harb, B. T., et al. (2024). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 14(12), 8345-8365. Available at: [Link]

  • Kuleshova, I. D., et al. (2023). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. International Journal of Molecular Sciences, 24(11), 9174. Available at: [Link]

  • Najar, A., & Hasan, H. (2019). UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. ResearchGate. Available at: [Link]

  • Ommenya, D. O., et al. (2025). SYNTHESIS AND CHARACTERIZATION OF HETEROCYCLIC N, N'- BIDENTATE LIGANDS AND THEIR TRANSITION METAL (II) COMPLEXES. ChemRxiv. Available at: [Link]

  • Sparkes, M., et al. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+ /Cd. Semantic Scholar. Available at: [Link]

  • Chen, B. C., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8149–8157. Available at: [Link]

  • Trojan, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(19), 7434–7447. Available at: [Link]

  • Yu, X., et al. (2014). A spectroscopic study on the coordination and solution structures of the interaction systems between biperoxidovanadate complexes and the pyrazolylpyridine-like ligands. Dalton Transactions, 43(4), 1646-1657. Available at: [Link]

  • ResearchGate. (2012). ¹H NMR spectra of the ligand 1 and of complexes PtLCl₂(2) and PdLCl₂(3). Available at: [Link]

  • da Silva, J. G., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Elsherif, K. M., et al. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). Arab Journal of Chemical and Environmental Research, 8(2), 236-246. Available at: [Link]

  • Uvarova, M. A., et al. (2024). Influence of substituents in the pyrazole pre-ligands on their reaction products with (Phen)Pd(OAc)2. ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(5-methyl-1H-pyrazol-1-yl)pyridine

This document provides a detailed protocol for the safe handling and disposal of 2-(5-methyl-1H-pyrazol-1-yl)pyridine, a heterocyclic compound commonly used in synthetic chemistry and drug discovery. Adherence to these p...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling and disposal of 2-(5-methyl-1H-pyrazol-1-yl)pyridine, a heterocyclic compound commonly used in synthetic chemistry and drug discovery. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The guidance herein is synthesized from established safety data for structurally related pyrazole and pyridine derivatives and aligns with federal and international laboratory safety standards.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for 2-(5-methyl-1H-pyrazol-1-yl)pyridine is not universally available, data from analogous pyrazole and pyridine compounds provide a robust basis for risk assessment. The primary hazards are summarized below.

Table 1: Summary of Potential Hazards

Hazard Category GHS Classification Description & Rationale Supporting Sources
Health Hazards Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2] This necessitates immediate medical attention upon ingestion and prohibits eating or drinking in the work area. [1][2]
Skin Irritation (Category 2) Causes skin irritation upon contact.[2][3][4] Prolonged contact should be avoided through the use of appropriate gloves and lab coats. [2][3][4]
Serious Eye Damage (Category 1/2) Causes serious eye irritation or damage.[2][3][4][5] The risk of irreversible damage makes chemical goggles mandatory. [2][3][4][5]
Respiratory Irritation (STOT SE 3) May cause respiratory irritation if inhaled as a dust or aerosol.[1][5] Handling should occur in a well-ventilated area, preferably a chemical fume hood. [1][5]
Environmental Hazards Aquatic Hazard, Long-Term (Category 3) Harmful to aquatic life with long-lasting effects.[2][6] This is the critical justification for preventing any release into the sanitary sewer system. [2][6]

| Physical Hazards | Combustible Solid | The compound is combustible and may form explosive dust mixtures in the air.[6] Keep away from ignition sources and minimize dust generation. |[6] |

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Proper disposal begins with safe handling during routine laboratory use. Minimizing exposure and preventing spills are paramount. All personnel handling this compound must be trained on its hazards and equipped with the appropriate PPE.

Table 2: Mandatory Personal Protective Equipment (PPE)

Protective Equipment Specification Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7] To protect eyes from splashes, which can cause serious and potentially irreversible damage.[5]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber). To prevent skin contact, which can cause irritation.[7]
Skin and Body Protection A lab coat is mandatory. An apron may be used for additional protection during large-scale operations. To protect the skin from accidental spills and contamination.[7]

| Respiratory Protection | Not typically required with adequate engineering controls (fume hood). If dusts are generated outside a hood, a NIOSH/MSHA-approved respirator is necessary.[7] | To prevent inhalation of the compound, which may cause respiratory tract irritation.[5][7] |

Standard Operating Protocol for Handling
  • Preparation : Before handling, ensure safety showers and eyewash stations are accessible and unobstructed.[8]

  • Engineering Controls : Conduct all manipulations, including weighing and solution preparation, inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Dispensing : When handling the solid, use non-sparking tools and techniques that minimize dust generation.[7][9]

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate the work surface.

Waste Segregation and Containerization

Properly segregating and containing chemical waste at the point of generation is a critical step mandated by laboratory safety regulations.[10] Never mix this waste stream with other incompatible chemicals.

Step-by-Step Waste Collection Protocol
  • Select Container : Use a designated, chemically compatible, and sealable container clearly labeled as "Hazardous Waste."

  • Labeling : The label must include:

    • The full chemical name: "Waste 2-(5-methyl-1H-pyrazol-1-yl)pyridine"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed," "Environmental Hazard")[5]

    • The date of accumulation start.

  • Solid Waste : Place contaminated consumables such as weigh boats, gloves, and paper towels directly into a designated solid hazardous waste container.

  • Liquid Waste : Collect solutions containing the compound in a separate, sealed hazardous liquid waste container. Do not overfill containers; leave at least 10% headspace.

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[11]

The following diagram illustrates the decision-making process for segregating waste generated from this compound.

G Waste Management Workflow for 2-(5-methyl-1H-pyrazol-1-yl)pyridine cluster_types Categorize Waste Type Start Waste Generated (Solid, Liquid, or Contaminated PPE) Solid Pure Solid / Contaminated Labware (weigh paper, stir bars) Start->Solid Solid Material Liquid Aqueous / Organic Solutions Start->Liquid Liquid Solution PPE Contaminated PPE (gloves, coat) Start->PPE Used PPE Solid_Container Place in Labeled Hazardous SOLID Waste Container Solid->Solid_Container Liquid_Container Pour into Labeled Hazardous LIQUID Waste Container Liquid->Liquid_Container PPE_Container Double-bag and place in Hazardous SOLID Waste Container PPE->PPE_Container Storage Store Sealed Container in Satellite Accumulation Area (SAA) Solid_Container->Storage Liquid_Container->Storage PPE_Container->Storage Pickup Contact Environmental Health & Safety (EHS) for Waste Pickup Storage->Pickup

Caption: Waste segregation and handling decision workflow.

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

Spill Response Protocol
  • Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE : Before cleanup, don the full PPE suite as described in Table 2.

  • Containment :

    • For Solids : Gently cover the spill with an inert absorbent material like sand, vermiculite, or silica gel to prevent dust from becoming airborne.[7][12]

    • For Liquids : Cover with an appropriate absorbent material, working from the outside in.

  • Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][12] Use non-sparking tools.[9]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Reporting : Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.

First-Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact : Remove contaminated clothing and rinse the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[5][13]

  • Inhalation : Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Final Disposal Protocol

The ultimate disposal of 2-(5-methyl-1H-pyrazol-1-yl)pyridine must be handled by professionals in accordance with strict environmental regulations.

Core Disposal Directive

Under no circumstances should this chemical or its containers be disposed of in the general trash or poured down the drain.[6][7] Due to its organic nature and potential aquatic toxicity, the accepted method of disposal is incineration.

Procedure for Final Disposal
  • Accumulation : Collect waste in the properly labeled containers as described in Section 3.

  • EHS Coordination : Once the waste container is full or has been in storage for the maximum allowed time per institutional policy, contact your EHS office to arrange for a hazardous waste pickup.

  • Professional Disposal : The waste will be transported to a licensed and approved waste disposal facility. The standard procedure for this type of chemical waste involves high-temperature incineration in a furnace equipped with an afterburner and scrubber.[6] This ensures the complete destruction of the compound and the neutralization of potentially harmful combustion byproducts like nitrogen oxides.[2]

Regulatory Compliance

All handling and disposal activities for this compound fall under the purview of several regulatory bodies. Compliance is mandatory.

  • Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) dictates the need for a Chemical Hygiene Plan, employee training, and safe work practices.[14][15]

  • Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste. Pyridine and its derivatives are listed as hazardous constituents.[16][17]

By adhering to this comprehensive guide, researchers and laboratory personnel can effectively manage 2-(5-methyl-1H-pyrazol-1-yl)pyridine from procurement to disposal, ensuring a safe and compliant laboratory environment.

References

  • BenchChem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • BenchChem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet - 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid.
  • NextSDS. (n.d.). 2-methyl-5-(1H-pyrazol-5-yl)pyridine — Chemical Substance Information. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from University of Tennessee Health Science Center website.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Angene Chemical. (2024, July 12). Safety Data Sheet - 1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine.
  • Karaman, R. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-1, Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]

  • TCI Chemicals. (2025, December 10). Safety Data Sheet - 5-Hydroxy-1-methyl-1H-pyrazole.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 4-(5-methyl-1H-pyrazol-3-yl)pyridine.
  • Merck Millipore. (n.d.). Safety Data Sheet - Pyrazole for synthesis.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet - Pyridine.
  • Wako Pure Chemical Industries, Ltd. (2023, September 29). Safety Data Sheet.
  • Fisher Scientific. (2024, March 18). Safety Data Sheet - 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, 98%.
  • National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal - Toxicological Profile for Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
  • U.S. Environmental Protection Agency. (2025, October 15). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Env. Fate/Transport.
  • Liu, B., et al. (2024, August 8). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fisher Scientific. (2009, October 2). Safety Data Sheet - Pyridine.
  • U.S. Environmental Protection Agency. (2021, August 5). Pyraclonil: New Chemical Drinking Water Exposure Assessment for Use on Rice in California. Regulations.gov. Retrieved from [Link]

Sources

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